molecular formula C6H14N2O3 B1349982 2-(Piperazin-1-yl)acetic acid hydrate CAS No. 667462-09-1

2-(Piperazin-1-yl)acetic acid hydrate

Cat. No.: B1349982
CAS No.: 667462-09-1
M. Wt: 162.19 g/mol
InChI Key: XQZJPHXZNNGXHO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetic acid hydrate is a high-value chemical building block in organic synthesis and drug discovery. This derivative of piperazine features an acetic acid group on one nitrogen atom, creating a bifunctional scaffold with both basic (piperazine) and acidic (carboxylic acid) properties . The hydrate form indicates the incorporation of water molecules in its crystalline structure, a factor important for stability and handling . The piperazine ring is a privileged scaffold in medicinal chemistry , found in numerous bioactive molecules and pharmaceuticals due to its favorable physicochemical properties and ability to improve solubility . This specific compound serves as a versatile precursor and intermediate in the synthesis of more complex molecules. Its structure makes it particularly valuable for constructing potential enzyme inhibitors and for use in multi-component reactions, such as the split-Ugi reaction, which allows for the efficient and regioselective desymmetrization of the piperazine core to generate diverse molecular libraries for biological screening . Advanced synthetic methods, including microwave-assisted techniques, can be employed for the efficient synthesis of such piperazine derivatives, highlighting their relevance in modern organic chemistry . Application Notes: • Use in Drug Discovery: Acts as a key synthetic intermediate for compounds with potential pharmacological activity . • Material Science: Serves as a ligand for preparing metal complexes, which have applications in catalysis and materials science . Handling and Safety: This compound is for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZJPHXZNNGXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375154
Record name 2-(Piperazin-1-yl)acetic acid hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667462-09-1
Record name 2-(Piperazin-1-yl)acetic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Piperazinyl)acetic acid monohydrate
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic acid hydrate (CAS: 37478-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)acetic acid hydrate (CAS number 37478-58-3), a heterocyclic compound of interest in pharmaceutical synthesis and drug development. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological activities, with a focus on its role as a scaffold for antimicrobial and antifungal agents. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates from the well-documented activities of structurally related piperazine derivatives to provide a basis for future research and application. The guide also includes analytical methods for its characterization and visual representations of the synthetic and experimental workflows.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a versatile scaffold for the development of therapeutic agents across various disease areas. This compound is a key building block in this class, featuring a reactive carboxylic acid moiety that allows for further chemical modifications. Its utility primarily lies in its role as a pharmaceutical intermediate for the synthesis of more complex molecules with diverse biological functions.[1] The piperazine moiety is known to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic pathways.

PropertyValueReference(s)
CAS Number 37478-58-3[2]
Molecular Formula C₆H₁₂N₂O₂·H₂O[2]
Molecular Weight 162.19 g/mol
Appearance White to off-white solid
Melting Point >300 °C
Boiling Point 292.6 °C (predicted)
Density 1.146 g/cm³ (predicted)
Solubility Soluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. Below is a detailed experimental protocol for its preparation from piperazine and chloroacetic acid.

Experimental Protocol: Synthesis via N-alkylation

Materials:

  • Piperazine

  • Chloroacetic acid

  • Sodium carbonate

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Diethyl ether (for washing)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in ethanol.

  • Addition of Base: To this solution, add sodium carbonate (2 equivalents) to act as a base and neutralize the hydrochloric acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1 equivalent) in ethanol to the piperazine solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the crude product in a minimal amount of hot water and adjust the pH to ~7 with hydrochloric acid. Upon cooling, 2-(Piperazin-1-yl)acetic acid will crystallize.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold water and then with diethyl ether. Dry the product under vacuum to obtain this compound as a white solid.

G cluster_synthesis Synthesis Workflow reagents Piperazine + Chloroacetic Acid + Sodium Carbonate in Ethanol reaction Reflux (4-6h) reagents->reaction N-alkylation workup Cooling & Filtration reaction->workup purification Evaporation & Recrystallization workup->purification product This compound purification->product

Synthesis Workflow Diagram.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the piperazine ring protons and the methylene protons of the acetic acid group. The integration of these peaks should be consistent with the structure.
¹³C NMR Signals for the carbon atoms of the piperazine ring and the carbonyl and methylene carbons of the acetic acid moiety.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (of the carboxylic acid), and O-H stretching (from the hydrate and carboxylic acid).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the anhydrous compound.

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of piperazine derivatives is well-documented for a range of pharmacological effects, most notably antimicrobial and antifungal activities.[3][4][5][6] The presence of the piperazine ring is often associated with the ability to interact with various biological targets. The acetic acid side chain provides a handle for further derivatization to enhance potency and selectivity.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated that derivatives of piperazine exhibit significant activity against a spectrum of bacteria and fungi.[7][8][9][10] The mechanism of action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. It is plausible that this compound itself may possess some intrinsic antimicrobial activity or serve as a crucial precursor for more potent agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_testing Antimicrobial Testing Workflow prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate wells with bacteria prep_inoculum->inoculation prep_dilutions Prepare Compound Dilutions in 96-well plate prep_dilutions->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC incubation->read_results

Antimicrobial Testing Workflow Diagram.

Role in Drug Development

This compound is a valuable starting material in drug discovery and development. The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, allowing for the creation of libraries of compounds for screening. The piperazine ring can be further functionalized at the N4 position to modulate the physicochemical and pharmacological properties of the final compounds.

Conclusion

This compound is a versatile and important building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of new therapeutic agents. While its own biological profile is not extensively characterized, the well-established antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in the search for novel anti-infective drugs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(Piperazin-1-yl)acetic acid hydrate, a key intermediate in pharmaceutical synthesis. This document compiles available data on its chemical identity, physical constants, and predicted properties. Detailed experimental protocols for the determination of key parameters such as melting point, pKa, and solubility are provided to aid researchers in their laboratory work. Furthermore, a generalized workflow for the physicochemical characterization of pharmaceutical intermediates is presented, alongside a plausible synthetic pathway. Recognizing its role as a building block, this guide also visualizes the position of such an intermediate within the broader drug discovery and development pipeline.

Chemical Identity and Structure

This compound is a heterocyclic compound incorporating a piperazine ring and a carboxylic acid functional group. The presence of these moieties imparts specific chemical characteristics crucial for its use in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • IUPAC Name: this compound

  • Synonyms: 1-Piperazineacetic acid hydrate, N-(carboxymethyl)-piperazine hydrate

  • CAS Number: 37478-58-3

  • Molecular Formula: C₆H₁₂N₂O₂ · H₂O

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical for process development, formulation, and ultimately, the quality of the final API. The table below summarizes the available data for this compound.

PropertyValueSource(s)
Molecular Weight 162.19 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point >220 °C[3][4]
Boiling Point (Predicted) 292.6 ± 25.0 °C[3][4]
Density (Predicted) 1.146 ± 0.06 g/cm³[3][4]
pKa (Predicted) 1.85 ± 0.10[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the consistent characterization of chemical compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube) * Capillary tubes (sealed at one end) [5]* Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle. [1]2. Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface. [1][5]3. Place the capillary tube in the heating block of the melting point apparatus. 4. Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool. 5. Perform a second, more accurate determination by heating slowly (approximately 2 °C/min) as the temperature approaches the previously observed melting range. [6]6. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point. [1]7. Repeat the measurement at least twice to ensure consistency.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility and biological activity.

Apparatus:

  • Potentiometer with a combined pH electrode [3][7]* Magnetic stirrer and stir bar [3]* Buret

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions [3][8]* 0.15 M potassium chloride (KCl) solution for maintaining ionic strength [3]* Beakers and volumetric flasks

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [3][8]2. Prepare a sample solution of this compound (e.g., 1 mM) in water. [3]3. Add 0.15 M KCl to maintain a constant ionic strength. [3]4. If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide. [3]5. Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin stirring gently.

  • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. [3][8]7. Titrate the solution by adding small, precise increments of 0.1 M NaOH. [3]8. Record the pH after each addition, allowing the reading to stabilize. [3]9. Continue the titration until the pH reaches approximately 12-12.5. [3][8]10. Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this curve. [7]11. Perform the titration in triplicate to ensure accuracy and reproducibility. [3]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that affects the bioavailability of a drug substance. The shake-flask method is a standard technique for determining thermodynamic solubility.

Apparatus:

  • Orbital shaker or mechanical agitator, preferably in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance) [9]* Vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge or filtration apparatus (e.g., with 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH). [9]2. Seal the vials and place them on an orbital shaker at a constant temperature. [9]3. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration plateaus. [9]4. After agitation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or filtration. [10]6. Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Measure the pH of the saturated solution. [9]8. Perform the experiment in triplicate.

Synthesis and Characterization Workflow

As a pharmaceutical intermediate, this compound is a building block for more complex molecules. A plausible synthesis and the general workflow for its characterization are outlined below.

Plausible Synthetic Route

A common method for the synthesis of N-substituted piperazine derivatives involves the alkylation of piperazine. A plausible route for the synthesis of 2-(Piperazin-1-yl)acetic acid could involve the reaction of piperazine with a haloacetic acid, such as chloroacetic acid, under basic conditions.

G Piperazine Piperazine Reaction Alkylation Piperazine->Reaction ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Product 2-(Piperazin-1-yl)acetic acid HydrateFormation Hydrate Formation (Crystallization from water) Product->HydrateFormation FinalProduct This compound HydrateFormation->FinalProduct Reaction->Product

Caption: Plausible synthetic route for this compound.

Physicochemical Characterization Workflow

A systematic approach to characterizing a pharmaceutical intermediate is crucial for ensuring its quality and suitability for subsequent synthetic steps.

Caption: General workflow for the physicochemical characterization of a pharmaceutical intermediate.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. The piperazine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The acetic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

G cluster_0 Early Discovery cluster_1 Intermediate Synthesis cluster_2 API Synthesis & Preclinical cluster_3 Clinical Development Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Intermediate 2-(Piperazin-1-yl)acetic acid hydrate API_Synthesis API Synthesis Intermediate->API_Synthesis Preclinical Preclinical Studies API_Synthesis->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Role of a pharmaceutical intermediate in the drug development pipeline.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. Understanding these properties is fundamental for researchers and scientists in the pharmaceutical industry to ensure the quality, consistency, and successful application of this intermediate in the synthesis of novel drug candidates. The provided workflows offer a systematic approach to its characterization and illustrate its integral role in the broader context of drug discovery and development.

References

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)acetic acid hydrate, a piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's chemical properties, outlines a representative synthetic protocol, and discusses its potential biological activities, including a proposed mechanism of action.

Chemical and Physical Properties

2-(Piperazin-1-yl)acetic acid can exist in both anhydrous and hydrated forms. The most common hydrated form is the monohydrate. The key quantitative data for both forms are summarized below for clear comparison.

PropertyAnhydrous 2-(Piperazin-1-yl)acetic acid2-(Piperazin-1-yl)acetic acid Monohydrate
CAS Number 37478-58-3667462-09-1
Molecular Formula C₆H₁₂N₂O₂C₆H₁₄N₂O₃
Molecular Weight 144.17 g/mol [1]162.19 g/mol
IUPAC Name 2-(piperazin-1-yl)acetic acid2-(piperazin-1-yl)acetic acid;hydrate
Melting Point >220 °C>220 °C
Boiling Point (Est.) 292.6±25.0 °CNot available
Storage Temperature Room Temperature, sealed in dry conditionsRoom Temperature, sealed in dry conditions

Synthesis and Experimental Protocols

The synthesis of mono-N-substituted piperazines such as 2-(piperazin-1-yl)acetic acid requires a strategy to prevent dialkylation of the piperazine ring. A common and effective method involves the use of a protecting group on one of the nitrogen atoms. The following protocol describes a representative synthesis via N-Boc-piperazine, a widely used intermediate that ensures mono-alkylation.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)acetic Acid via N-Boc-piperazine

This procedure is a representative method based on standard N-alkylation and deprotection techniques for piperazine derivatives.

Step 1: N-Alkylation of Boc-piperazine

  • Materials:

    • 1-Boc-piperazine

    • Ethyl bromoacetate (1.1 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous acetonitrile (MeCN)

  • Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine and anhydrous potassium carbonate. b. Add anhydrous acetonitrile to create a suspension. c. Stir the suspension and slowly add ethyl bromoacetate dropwise at room temperature. d. Heat the reaction mixture to 60-80 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature. f. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). g. Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. h. Purify the crude ester by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester

  • Materials:

    • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Procedure: a. Dissolve the purified ester in a mixture of THF and water. b. Add the base (LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). c. Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). d. Extract the aqueous layer with an organic solvent such as ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid.

Step 3: Deprotection of the Boc Group

  • Materials:

    • 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM) (if using TFA)

  • Procedure: a. Dissolve the Boc-protected acid in dichloromethane. b. Add trifluoroacetic acid (typically 25-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess acid under reduced pressure. d. The resulting product is the salt of 2-(piperazin-1-yl)acetic acid (e.g., trifluoroacetate or hydrochloride salt).

Step 4: Formation of the Hydrate

  • Procedure: a. To obtain the zwitterionic free base hydrate, dissolve the salt in a minimal amount of water. b. Adjust the pH to near neutral (pH ~7) by the careful addition of a base like ammonium hydroxide or by using an ion-exchange resin. c. The product can then be isolated by lyophilization or by crystallization from an aqueous/organic solvent mixture (e.g., water/ethanol or water/isopropanol) to yield this compound.

Logical and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow and a proposed biological mechanism of action for piperazine derivatives.

G cluster_synthesis Experimental Workflow: Synthesis of this compound start 1-Boc-piperazine alkylation N-Alkylation with Ethyl Bromoacetate start->alkylation ester Protected Ester Intermediate alkylation->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Boc-Protected Acid hydrolysis->acid deprotection Boc Deprotection (Acid-catalyzed) acid->deprotection salt Piperazinylacetic Acid Salt deprotection->salt neutralization Neutralization & Crystallization salt->neutralization product 2-(Piperazin-1-yl)acetic Acid Hydrate neutralization->product

Caption: A diagram illustrating the multi-step synthetic workflow for this compound.

G cluster_pathway Proposed Signaling Pathway: GABA-A Receptor Antagonism piperazine Piperazine Derivative (e.g., 2-(Piperazin-1-yl)acetic acid) gaba_receptor GABA-A Receptor piperazine->gaba_receptor Binds to & Blocks inhibition Inhibition of Channel Opening channel_opening Chloride (Cl⁻) Channel Opening gaba_receptor->channel_opening Leads to gaba GABA gaba->gaba_receptor Binds to & Activates hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization Causes inhibition->channel_opening reduced_inhibition Reduced Neuronal Inhibition (Disinhibition) inhibition->reduced_inhibition Results in

Caption: Proposed mechanism of action for piperazine derivatives as GABA-A receptor antagonists.

Biological Activity and Mechanism of Action

Piperazine derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities.[2] Many derivatives exhibit significant effects on the central nervous system (CNS), while others possess antimicrobial properties.[2][3][4]

CNS Activity: GABA-A Receptor Antagonism

A significant body of research indicates that many piperazine derivatives act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to the opening of a chloride ion channel, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.

Several studies have shown that N-aryl piperazine derivatives can act as antagonists at the GABA-A receptor.[5][6] This antagonism blocks or reduces the inhibitory effect of GABA.[5] By inhibiting this primary inhibitory pathway, these compounds can lead to a state of neuronal disinhibition, which may contribute to the stimulant or psychoactive effects observed with some members of this chemical class. While the specific activity of 2-(piperazin-1-yl)acetic acid on this receptor is not extensively documented, this pathway represents a plausible mechanism of action for simple piperazine derivatives.

Antimicrobial Activity

The piperazine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous antimicrobial agents.[2] Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some showing significant potency.[2][4] The mechanism of antimicrobial action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.[3][7] The specific antimicrobial profile of this compound would require further investigation.

References

Technical Guide: Spectral Analysis of 1-Piperazineacetic acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Piperazineacetic acid hydrate, a key building block in synthetic organic chemistry and drug discovery. The document outlines expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the expected quantitative spectral data for 1-Piperazineacetic acid hydrate. This data is compiled based on the analysis of its chemical structure and spectral information available for closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.30s2H-CH₂-COOH
~2.70t4H-CH₂-N-CH₂- (distal)
~2.55t4H-CH₂-N-CH₂- (proximal)
~2.0-4.0 (broad)s3H-NH, -COOH, H₂O

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet is due to exchangeable protons from the secondary amine, the carboxylic acid, and the water of hydration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~175.0C=O (Carboxylic Acid)
~58.0-CH₂-COOH
~53.0Piperazine C-H₂ (x2)
~45.0Piperazine C-H₂ (x2)

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (water of hydration)
3300-2500BroadO-H stretch (carboxylic acid)
~3200MediumN-H stretch (secondary amine)
2950-2800Medium-StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend
~1450MediumC-H bend
~1200MediumC-N stretch

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆H₁₂N₂O₂·H₂O
Molecular Weight (Hydrate)162.19 g/mol
Monoisotopic Mass (Anhydrous)144.09 g/mol
Expected [M+H]⁺ (Anhydrous)145.097
Expected [M-H]⁻ (Anhydrous)143.083

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 1-Piperazineacetic acid hydrate to identify functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Procedure (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR unit.

  • Place a small amount of the solid 1-Piperazineacetic acid hydrate sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

  • Grind a small amount (1-2 mg) of 1-Piperazineacetic acid hydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 1-Piperazineacetic acid hydrate.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-Piperazineacetic acid hydrate for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.[1]

    • If using D₂O, the signals for the exchangeable protons (-NH, -COOH, H₂O) will be absent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Piperazineacetic acid.

Method: Electrospray Ionization (ESI) is a suitable method for this polar and non-volatile compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-Piperazineacetic acid hydrate in a suitable solvent (e.g., methanol, water with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) at a concentration of approximately 1 mg/mL.[2]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2]

  • Instrument Setup:

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

    • The anhydrous form is typically observed in the gas phase.

Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 1-Piperazineacetic acid hydrate.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of 1-Piperazineacetic acid Hydrate cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample 1-Piperazineacetic acid Hydrate Sample Prep_IR Prepare for IR (Solid State) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_MS Prepare for MS (Dilute Solution) Sample->Prep_MS Acquire_IR Acquire IR Spectrum (FTIR Spectrometer) Prep_IR->Acquire_IR Acquire_NMR Acquire NMR Spectra (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_MS Acquire Mass Spectrum (ESI-MS) Prep_MS->Acquire_MS Analyze_IR Identify Functional Groups (O-H, N-H, C=O, C-H) Acquire_IR->Analyze_IR Analyze_NMR Determine Chemical Structure (Chemical Shifts, Integration, Multiplicity) Acquire_NMR->Analyze_NMR Analyze_MS Confirm Molecular Weight and Fragmentation Acquire_MS->Analyze_MS Final_Report Comprehensive Spectral Report Analyze_IR->Final_Report Analyze_NMR->Final_Report Analyze_MS->Final_Report

Caption: A logical workflow for the spectral characterization of 1-Piperazineacetic acid hydrate.

References

Technical Guide: Safety and Handling of 2-(Piperazin-1-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-(Piperazin-1-yl)acetic acid hydrate (CAS No: 37478-58-3). The information is intended to support laboratory safety and procedural planning for research and development activities.

Chemical Identification and Physical Properties

PropertyValueSource
IUPAC Name 2-(piperazin-1-yl)acetic acid;hydrate[1]
Synonyms 1-Piperazineacetic acid hydrate, N-(carboxymethyl)-piperazine hydrate[2][3]
CAS Number 37478-58-3[4][5]
Molecular Formula C₆H₁₂N₂O₂ · H₂O[2]
Molecular Weight 162.18 g/mol [2]
Appearance White to off-white solid[1]
Melting Point >220 °C[4]
Boiling Point 292.6 ± 25.0 °C (Predicted)[4]
Density 1.146 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.85 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]

Hazard Identification and Classification

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5][6]
Skin IrritationCategory 2H315: Causes skin irritation.[7]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[7]

Signal Word: Warning[4][5]

Hazard Pictograms:

alt text

Toxicological Data

Data TypeValueSpeciesRouteSource
LD50 (Piperazine) 1.9 g/kgRatOral[8]

Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established. For the parent compound, piperazine, the following limits are recommended and should be used as a guideline:

OrganizationLimit TypeValueNotes
ACGIH TLV-TWA0.03 ppmSensitizer (SEN); Not classifiable as a human carcinogen (A4)[8]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following general procedures and PPE are recommended:

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5]

    • Wear a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Assess Task q_ventilation Is ventilation adequate? start->q_ventilation resp_protection Use NIOSH-approved respirator q_ventilation->resp_protection No no_resp Standard PPE sufficient for respiration q_ventilation->no_resp Yes q_splash Potential for splash or dust? resp_protection->q_splash no_resp->q_splash eye_face Wear safety goggles and/or face shield q_splash->eye_face Yes gloves_coat Wear chemical-resistant gloves and lab coat q_splash->gloves_coat No eye_face->gloves_coat end_ppe Proceed with Task gloves_coat->end_ppe

PPE Selection Workflow
Preparation of a Stock Solution (Example Protocol)

  • Pre-weighing: Tare a clean, dry weighing vessel on an analytical balance.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into the tared vessel. Avoid generating dust.

  • Dissolution: Add the weighed solid to a volumetric flask of the appropriate size.

  • Solvent Addition: Add a portion of the desired solvent (e.g., deionized water, buffer) to the flask, ensuring it is no more than half full.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the chemical name, concentration, date, and your initials. Store at room temperature in a dry, sealed container.

Use in a Chemical Synthesis (General Example: N-Alkylation)

This protocol is a general example and should be adapted based on the specific reaction requirements.

  • Reaction Setup: In a chemical fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add this compound to the flask.

    • Add a suitable solvent (e.g., DMF, acetonitrile).

    • Add a base (e.g., K₂CO₃, Et₃N) to deprotonate the secondary amine.

  • Stirring: Begin stirring the mixture.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Heating: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).

  • Characterization: Characterize the final product to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis General N-Alkylation Workflow setup Reaction Setup (Flask, Stir Bar, Condenser) reagents Add this compound, solvent, and base setup->reagents stir Begin Stirring reagents->stir add_alkyl Slowly add alkylating agent stir->add_alkyl heat_monitor Heat and Monitor (TLC, LC-MS) add_alkyl->heat_monitor workup Reaction Work-up (Cool, Filter, Evaporate) heat_monitor->workup purify Purify Product (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

General Synthesis Workflow

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE (see section 5.1). Avoid breathing dust.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up:

    • For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5]

    • Avoid generating dust.

    • Clean the spill area with a wet cloth or paper towels and place them in the disposal container.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

Commercial Availability and Technical Applications of 2-(Piperazin-1-yl)acetic acid hydrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)acetic acid hydrate, a valuable building block for drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details commercial suppliers, potential experimental applications, and the underlying biological pathways where this and similar molecules play a crucial role.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound (CAS No. 667462-09-1), with purities generally suitable for research and development purposes. The following table summarizes the offerings from several prominent commercial vendors. Pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Storage Conditions
BLD Pharm 667462-09-1---------Cold-chain transportation recommended
Chemenu 667462-09-197%25gInquireSealed in dry, Room Temperature[1]
Sigma-Aldrich 667462-09-1------------
ChemicalBook 37478-58-399%Per gram / Per KG~
1.10/g,1.10/g, ~1.10/g,
3.00/KG
Sealed in dry, Room Temperature[2]
Sunway Pharm Ltd 37478-58-397%100mg, 250mg, 1g, 5g, 25g$4, $5, $18, $79, $316Sealed in dry, Room Temperature
Apollo Scientific 37478-58-395%5g£162.00---

Experimental Protocols

2-(Piperazin-1-yl)acetic acid and its derivatives are versatile scaffolds in medicinal chemistry. A key application lies in the synthesis of inhibitors for the Glycine Transporter 1 (GlyT1), a critical regulator of neurotransmission. Furthermore, the piperazine moiety is frequently incorporated into linkers for Proteolysis Targeting Chimeras (PROTACs).

General Synthesis of Monosubstituted Piperazine Derivatives

While a specific protocol for the hydrate form is proprietary to suppliers, a general and widely applicable method for creating monosubstituted piperazines, such as 2-(piperazin-1-yl)acetic acid, involves the reaction of piperazine with a suitable electrophile. One common strategy employs a protecting group to prevent disubstitution.

Materials:

  • Piperazine

  • tert-Butyloxycarbonyl anhydride (Boc)2O

  • Ethyl bromoacetate

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of Piperazine: Dissolve piperazine (2 equivalents) in DCM. Add (Boc)2O (1 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting mono-Boc-piperazine by silica gel chromatography.

  • Alkylation: Dissolve mono-Boc-piperazine (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in an anhydrous solvent such as acetonitrile. Add a non-nucleophilic base like triethylamine (1.5 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography. Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up and Deprotection: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Dissolve the crude product in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product, 2-(piperazin-1-yl)acetic acid, can be further purified by recrystallization or chromatography. The hydrate form is obtained by exposure to atmospheric moisture or by crystallization from an aqueous solvent system.

In Vitro Assay for GlyT1 Inhibition

The inhibitory potential of compounds like 2-(piperazin-1-yl)acetic acid derivatives against GlyT1 can be assessed using a radioactive glycine uptake assay in cells expressing the transporter.

Materials:

  • CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Glycine

  • Test compounds (e.g., derivatives of 2-(piperazin-1-yl)acetic acid)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Plate CHO-K1-hGlyT1 cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate glycine uptake by adding [3H]-Glycine to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate key concepts relevant to the application of 2-(Piperazin-1-yl)acetic acid derivatives.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Glutamatergic Neuron (Presynaptic) cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine NMDA_R NMDA Receptor Glycine_pool->NMDA_R Co-agonist binding GlyT1 GlyT1 Glycine_pool->GlyT1 Reuptake Glutamate_vesicle Glutamate Glutamate_vesicle->NMDA_R Agonist binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx downstream Downstream Signaling (e.g., LTP, Plasticity) Ca_ion->downstream Glial_Cell Glial Cell GlyT1->Glial_Cell Inhibitor GlyT1 Inhibitor (e.g., Piperazine Derivative) Inhibitor->GlyT1 Inhibition PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action POI_ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Piperazine_linker Piperazine-based Linker (from 2-(Piperazin-1-yl)acetic acid) Piperazine_linker->PROTAC Ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_complex Induces formation Ubiquitination Poly-ubiquitination of POI Ternary_complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

solubility of 2-(Piperazin-1-yl)acetic acid hydrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(Piperazin-1-yl)acetic acid hydrate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a piperazine derivative of significant interest in pharmaceutical research and drug development. Its molecular structure, incorporating a piperazine ring and a carboxylic acid group, lends it unique physicochemical properties. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and both in vitro and in vivo testing. The solubility profile dictates the choice of solvent systems for crystallization, the feasibility of certain formulation strategies, and can influence bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine these values empirically.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. 2-(Piperazin-1-yl)acetic acid is a zwitterionic compound, meaning it contains both a positive and a negative charge on the same molecule, which significantly influences its solubility.

Key Structural Features Influencing Solubility:

  • Piperazine Ring: A heterocyclic amine that can participate in hydrogen bonding. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

  • Carboxylic Acid Group: This group is ionizable. In its carboxylate form (-COO⁻), it is highly polar and interacts favorably with polar solvents.

  • Zwitterionic Nature: The presence of both a basic nitrogen atom in the piperazine ring (which can be protonated to -NH⁺-) and an acidic carboxylic acid group (-COOH) allows the molecule to exist as a zwitterion. Zwitterions often exhibit high solubility in polar protic solvents like water but limited solubility in nonpolar organic solvents.[1][2]

  • Hydrate Form: The presence of water molecules in the crystal lattice indicates a strong affinity for water and suggests that polar, protic solvents that can hydrogen bond effectively will be better solvents.

Based on these features, a qualitative solubility profile can be predicted. The compound is expected to be most soluble in highly polar, protic solvents and least soluble in nonpolar, aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarity IndexSolvent TypePredicted SolubilityRationale
WaterH₂O10.2Polar ProticHighly SolubleThe zwitterionic nature and ability to form multiple hydrogen bonds favor high solubility in water.[3]
MethanolCH₃OH5.1Polar ProticSolubleAs a polar protic solvent, methanol can effectively solvate the zwitterionic form through hydrogen bonding.[3]
EthanolC₂H₅OH4.3Polar ProticModerately SolubleSimilar to methanol but slightly less polar, leading to potentially lower but still significant solubility.[4]
IsopropanolC₃H₈O3.9Polar ProticSparingly SolubleThe increasing hydrocarbon character reduces its ability to solvate the polar zwitterion.
AcetoneC₃H₆O5.1Polar AproticSlightly SolubleWhile polar, its aprotic nature makes it less effective at solvating the charged groups of the zwitterion compared to protic solvents.
DichloromethaneCH₂Cl₂3.1Polar AproticVery Slightly SolubleLower polarity and aprotic character are not favorable for dissolving a zwitterionic compound.
Ethyl AcetateC₄H₈O₂4.4Polar AproticVery Slightly SolubleAlthough it has a moderate polarity index, it is a poor hydrogen bond donor, limiting its interaction with the solute.
TolueneC₇H₈2.4NonpolarInsolubleThe nonpolar nature of toluene cannot overcome the strong intermolecular forces in the zwitterionic crystal lattice.
HexaneC₆H₁₄0.1NonpolarInsolubleAs a nonpolar solvent, it is not expected to dissolve a polar, zwitterionic compound.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is best determined using the classical shake-flask method, which is considered the gold standard for its accuracy.

Methodology

  • Preparation of the Sample: Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be done using an orbital shaker or a rotator. Equilibrium is typically reached within 24 to 72 hours, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid including solid particles in the concentration analysis. Common methods include:

    • Centrifugation: Spin the vials at high speed to pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE or PVDF) to separate the solution from the solid. It is important to ensure the filter material does not adsorb the compound of interest.

  • Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the compound.

    • UV-Vis Spectroscopy: A simpler method if the compound has a chromophore and there are no interfering substances. A calibration curve is also required.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess solid to solvent in a sealed vial equil Agitate at constant temperature (24-72 hours) prep->equil sep Separate solid and liquid phases equil->sep sep_meth1 Centrifugation sep->sep_meth1 Method 1 sep_meth2 Filtration (0.22 µm) sep->sep_meth2 Method 2 solid Analyze remaining solid (optional) (e.g., XRPD) sep->solid quant Quantify concentration of supernatant (e.g., HPLC-UV) sep_meth1->quant sep_meth2->quant G Factors Influencing the Solubility of this compound cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Solubility structure Molecular Structure (Zwitterionic Nature) structure->solubility solid_state Solid State Properties (Crystal Form, Hydrate) solid_state->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility ph pH of Medium ph->solubility temp Temperature temp->solubility cosolvent Presence of Co-solvents cosolvent->solubility

References

An In-depth Technical Guide to the pKa of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 2-(Piperazin-1-yl)acetic acid hydrate. Due to the absence of experimentally determined pKa values in publicly available literature, this guide offers estimated values based on the known pKa of piperazine and its derivatives. Furthermore, it details the experimental protocol for the potentiometric determination of these pKa values, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and pKa Estimation

2-(Piperazin-1-yl)acetic acid is a zwitterionic compound, possessing both a basic piperazine ring and an acidic carboxylic acid group. This structure results in multiple pKa values corresponding to the protonation and deprotonation of these functional groups. The presence of water of hydration is not expected to significantly alter the pKa values.

Estimated pKa Values:

Based on the known pKa values of piperazine and the electronic effects of the acetic acid substituent, the pKa values for 2-(Piperazin-1-yl)acetic acid can be estimated as follows:

  • pKa1 (Carboxylic Acid): The pKa of a typical aliphatic carboxylic acid is around 4-5. The electron-withdrawing effect of the protonated piperazine ring will likely lower this value. Therefore, the pKa for the carboxylic acid group is estimated to be in the range of 2-3 .

  • pKa2 (Piperazine N4): The piperazine ring has two nitrogen atoms. The nitrogen at position 4 (N4), being further from the electron-withdrawing acetic acid group, will be more basic. Its pKa is expected to be slightly lower than the first pKa of unsubstituted piperazine (pKa1 ≈ 9.73). An estimated value would be in the range of 8.5-9.5 .

  • pKa3 (Piperazine N1): The nitrogen at position 1 (N1), being directly attached to the electron-withdrawing carboxymethyl group, will be significantly less basic. Its pKa is expected to be considerably lower than the second pKa of unsubstituted piperazine (pKa2 ≈ 5.35). An estimated value would be in the range of 4-5 .

Table 1: pKa Values of Piperazine and Related Compounds for Comparison

CompoundpKa1pKa2Temperature (°C)Method
Piperazine[1]9.735.3525Potentiometric Titration
1-Methylpiperazine9.174.7825Potentiometric Titration
1,4-Dimethylpiperazine8.264.2425Potentiometric Titration
1-(2-Hydroxyethyl)piperazine9.054.4925Potentiometric Titration

Protonation Equilibria

The protonation and deprotonation of 2-(Piperazin-1-yl)acetic acid can be visualized as a series of equilibria. The following diagram illustrates the different ionic species present at various pH ranges.

G Protonation Equilibria of 2-(Piperazin-1-yl)acetic acid H3A H3A+ (Fully Protonated) pH < pKa1 H2A H2A (Zwitterion) pKa1 < pH < pKa2 H3A->H2A + H+ HA HA- (Anionic) pKa2 < pH < pKa3 H2A->HA + H+ A2 A2- (Dianionic) pH > pKa3 HA->A2 + H+

Caption: Protonation states of 2-(Piperazin-1-yl)acetic acid at different pH values.

Experimental Determination of pKa

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.

Experimental Protocol: Potentiometric Titration

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water

  • pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

    • Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized HCl solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points.

    • Repeat the titration with standardized NaOH solution to determine all pKa values.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain the titration curve.

    • Determine the equivalence points from the inflection points of the titration curve. The first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) plots can be used for accurate determination.

    • The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, the pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of titrant added.

Workflow for pKa Determination:

The following diagram outlines the general workflow for the experimental determination of pKa values.

G Experimental Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution perform_titration Perform Potentiometric Titration prep_solution->perform_titration prep_titrant Standardize Titrant prep_titrant->perform_titration calibrate_ph Calibrate pH Meter calibrate_ph->perform_titration plot_curve Plot Titration Curve perform_titration->plot_curve det_equiv Determine Equivalence Points plot_curve->det_equiv calc_pka Calculate pKa Values det_equiv->calc_pka

Caption: A flowchart illustrating the key steps in determining pKa values experimentally.

Conclusion

References

Crystal Structure of Piperazine Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine acetic acid derivatives and related compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, and understanding its structural characteristics is crucial for rational drug design and development. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and explores the involvement of these compounds in biological signaling pathways.

Crystallographic Data of Piperazine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Piperazine-1,4-diium bis(4-aminobenzenesulfonate)C₁₆H₂₂N₄O₆S₂MonoclinicP2₁/c8.6980(7)8.4287(7)17.6359(15)90.613(4)1292.94(19)4
1-(4-Nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.257(8)2149.9(4)4
N,N'-Bis(2,4-difluorobenzoyl)piperazineC₁₈H₁₄F₄N₂O₂MonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)115.393(2)790.65(6)4

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves N-alkylation or N-acylation of the piperazine ring. For instance, piperazine-based acetanilides can be prepared by reacting various anilines with bromoacetyl bromide to form an intermediate, which is then reacted with a substituted piperazine.

A general procedure for the synthesis of N-substituted piperazines is as follows:

  • Dissolve the starting aniline in a suitable solvent.

  • Add bromoacetyl bromide in a basic medium to form the 2-bromo-N-phenylacetamide intermediate.

  • React the intermediate with the desired substituted piperazine in the presence of a promoter like lithium hydride in a solvent such as dimethylformamide (DMF).

  • The final product is then purified using techniques like column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction studies. A common method is slow evaporation:

  • Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, chloroform, methanol).

  • Allow the solvent to evaporate slowly at room temperature.

  • Well-formed single crystals suitable for X-ray analysis should appear over time.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is used to determine the atomic and molecular structure of a crystal. The process involves:

  • Mounting the Crystal: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Data is typically collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using computational methods. The initial structural model is then refined to obtain the final, accurate structure. Crystallographic data is often deposited in databases like the Cambridge Structural Database (CSD) for public access.[1]

Signaling Pathways and Biological Activity

Piperazine derivatives are known to interact with various biological targets and modulate signaling pathways, leading to a wide range of pharmacological effects. While specific pathways for piperazine acetic acid are not extensively documented, related piperazine compounds have been shown to influence key cellular signaling cascades.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis. Some piperazine derivatives have been shown to modulate these pathways. For instance, piperine, a natural product containing a piperidine ring (structurally related to piperazine), has been demonstrated to inhibit the activation of NF-κB and MAPK pathways, suggesting anti-inflammatory potential.[2][3][4] The acetic acid-induced pain model, which involves the activation of MAP kinases, is a common assay for evaluating the analgesic effects of new compounds, including piperazine derivatives.[5][6]

Below is a generalized diagram illustrating the potential interaction of piperazine derivatives with the MAPK and NF-κB signaling pathways.

G Potential Modulation of MAPK and NF-κB Pathways by Piperazine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK_Pathway Receptor->MAPK_Pathway Activates IKK IKK Receptor->IKK Activates Piperazine_Derivative Piperazine_Derivative Piperazine_Derivative->MAPK_Pathway Inhibits NFkB_Pathway NFkB_Pathway Piperazine_Derivative->NFkB_Pathway Inhibits NFkB NFkB MAPK_Pathway->NFkB Activates IkB IkB IKK->IkB Phosphorylates IkB->NFkB Inhibits Gene_Expression Gene_Expression NFkB->Gene_Expression Regulates

Caption: Potential modulation of MAPK and NF-κB pathways.

This guide provides a foundational understanding of the crystal structure and potential biological activities of piperazine acetic acid derivatives. Further research, including the synthesis and crystallographic analysis of piperazine acetic acid and its direct derivatives, is necessary to fully elucidate their structure-activity relationships.

References

An In-depth Technical Guide to the Zwitterionic Nature of N-(carboxymethyl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of N-(carboxymethyl)-piperazine, also known as 1-piperazineacetic acid. The document details the theoretical basis for its zwitterionic character, estimated physicochemical parameters, and detailed experimental protocols for its characterization. This guide is intended to be a valuable resource for researchers working with piperazine derivatives in drug discovery and development, where understanding the ionization state of a molecule is critical for predicting its solubility, membrane permeability, and target interactions.

Introduction to N-(carboxymethyl)-piperazine and its Zwitterionic Potential

N-(carboxymethyl)-piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The introduction of a carboxymethyl group (-CH₂COOH) onto one of the nitrogen atoms imparts amphoteric properties to the molecule, meaning it possesses both acidic and basic functional groups. This structure is analogous to that of an amino acid, suggesting the potential for N-(carboxymethyl)-piperazine to exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall net charge is zero.

The zwitterionic nature of a molecule significantly influences its physicochemical properties, including its melting point, solubility, and lipophilicity. In the context of drug development, these properties are paramount as they affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the zwitterionic state of N-(carboxymethyl)-piperazine is essential for its application in medicinal chemistry.

Physicochemical Properties and Protonation States

Estimated Physicochemical Data

ParameterEstimated ValueNotes
pKa₁ (Carboxylic Acid) ~ 2.5 - 3.5The electron-withdrawing effect of the adjacent protonated piperazine nitrogen is expected to lower the pKa of the carboxylic acid group compared to acetic acid (pKa ≈ 4.76).
pKa₂ (Piperazine N-4) ~ 5.5 - 6.5The pKa of the second nitrogen in piperazine is approximately 5.35. The carboxymethyl substituent is expected to have a minor electron-withdrawing effect, slightly lowering this value.
pKa₃ (Piperazine N-1) ~ 9.0 - 10.0The pKa of the first nitrogen in piperazine is approximately 9.73. The carboxymethyl group's electron-withdrawing effect will likely reduce this pKa.
Isoelectric Point (pI) ~ 6.0 - 6.5Calculated as (pKa₂ + pKa₃) / 2. This is the pH at which the molecule will predominantly exist in its zwitterionic form with a net charge of zero.

The protonation equilibrium of N-(carboxymethyl)-piperazine can be visualized as a series of protonation/deprotonation steps. At very low pH, all three ionizable groups will be protonated, resulting in a net positive charge of +2. As the pH increases, the carboxylic acid will be the first to deprotonate, followed by the two piperazine nitrogens. The zwitterionic form, with a protonated piperazine ring and a deprotonated carboxylate, will be the predominant species at a pH between pKa₂ and pKa₃.

G A Cationic (+2) pH < pKa1 B Cationic (+1) pKa1 < pH < pKa2 A->B + H+ C Zwitterionic (0) pKa2 < pH < pKa3 B->C + H+ D Anionic (-1) pH > pKa3 C->D + H+

Figure 1. Protonation states of N-(carboxymethyl)-piperazine.

Experimental Protocols for Characterization of Zwitterionic Nature

To definitively determine the zwitterionic properties of N-(carboxymethyl)-piperazine, a combination of experimental techniques should be employed. Below are detailed protocols for key experiments.

Synthesis of N-(carboxymethyl)-piperazine

A common method for the synthesis of N-(carboxymethyl)-piperazine involves the reaction of piperazine with a haloacetic acid, such as chloroacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct.

Materials:

  • Piperazine

  • Sodium chloroacetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium chloroacetate in water.

  • Add the sodium chloroacetate solution dropwise to the piperazine solution with stirring at room temperature.

  • After the addition is complete, add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and adjust the pH to approximately 7 with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted piperazine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(carboxymethyl)-piperazine.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method to determine the acid dissociation constants (pKa) of a substance. For N-(carboxymethyl)-piperazine, this will reveal the pH ranges in which each of the three ionizable groups deprotonates.

Materials:

  • N-(carboxymethyl)-piperazine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Accurately weigh a sample of N-(carboxymethyl)-piperazine and dissolve it in a known volume of deionized water.

  • Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all functional groups are fully protonated.

  • Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration until a high pH (e.g., pH 12) is reached.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa values can be determined from the midpoints of the buffer regions in the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points, and the pKa values correspond to the pH at half-equivalence points.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Dissolve Sample prep2 Acidify to pH 2 prep1->prep2 titrate1 Add NaOH titrant prep2->titrate1 titrate2 Record pH titrate1->titrate2 Repeat analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine pKa values analysis1->analysis2

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetic acid and its derivatives are important building blocks in medicinal chemistry and drug development. The piperazine ring is a common scaffold found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 2-(Piperazin-1-yl)acetic acid hydrate from piperazine via N-alkylation. The presented method focuses on the direct alkylation of piperazine with a haloacetic acid derivative, a common and effective strategy for forming the N-C bond.[1][2] Controlling the reaction conditions is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[1][3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Start Start Materials: - Piperazine - Sodium chloroacetate - Sodium hydroxide - Hydrochloric acid Reaction N-Alkylation Reaction Start->Reaction 1. Reactants Workup Reaction Work-up Reaction->Workup 2. Quenching & pH adjustment Purification Purification Workup->Purification 3. Crystallization Product Final Product: 2-(Piperazin-1-yl)acetic acid hydrate Purification->Product 4. Isolation Characterization Characterization (e.g., NMR, MS, mp) Product->Characterization 5. Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound by the direct alkylation of piperazine with sodium chloroacetate.

Materials:

  • Piperazine

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (1.0 eq) in deionized water.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in deionized water and cool to room temperature.

    • In another beaker, dissolve sodium chloroacetate (1.0 eq) in deionized water.

  • N-Alkylation Reaction:

    • Slowly add the sodium hydroxide solution to the piperazine solution while stirring.

    • To this basic solution, add the sodium chloroacetate solution dropwise over a period of 30-60 minutes. The slow addition helps to control the exotherm and favor mono-alkylation.[1]

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress using a suitable technique like TLC or LC-MS, if available.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid.[4]

    • Concentrate the solution under reduced pressure to about one-third of its original volume.

    • Cool the concentrated solution in an ice bath to induce crystallization of the product.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from a mixture of ethanol and water to obtain this compound as a crystalline solid.

  • Drying and Characterization:

    • Dry the purified product under vacuum at a temperature not exceeding 50 °C.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Key Reaction Parameters

ParameterValue/ConditionRationale
Piperazine : Sodium chloroacetate 1 : 1 (molar ratio)Equimolar ratio for mono-alkylation. An excess of piperazine can also be used to favor mono-substitution.[1]
Base Sodium hydroxideTo deprotonate piperazine and neutralize the formed acid.[3]
Solvent WaterA suitable solvent for the reactants and for controlling the reaction temperature.
Reaction Temperature 80-90 °CTo ensure a reasonable reaction rate.
Reaction Time 4-6 hoursSufficient time for the reaction to proceed to completion.
pH for Isolation 5-6To protonate the product and facilitate its precipitation.[4]

Table 2: Quantitative Data and Product Specifications

ParameterExpected Value
Theoretical Yield Calculated based on the limiting reactant
Actual Yield 60-75%
Appearance White to off-white crystalline solid
Melting Point >220 °C
Purity (by HPLC) ≥98%
Molecular Formula C₆H₁₂N₂O₂·H₂O
Molecular Weight 162.19 g/mol

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformation from piperazine to 2-(Piperazin-1-yl)acetic acid.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Piperazine Piperazine Product 2-(Piperazin-1-yl)acetic acid Piperazine->Product NaOH, H₂O, 80-90°C Chloroacetate Sodium Chloroacetate Chloroacetate->Product

Caption: Reaction scheme for the synthesis of 2-(Piperazin-1-yl)acetic acid.

References

Application Notes: N-Alkylation of Piperazine with Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the N-alkylation of piperazine with chloroacetic acid to synthesize Piperazine-N,N'-diacetic acid. The piperazine scaffold is a critical structural motif in numerous pharmaceuticals, and its functionalization is a key step in drug development. Direct alkylation of piperazine with chloroacetic acid typically leads to di-substitution due to the symmetrical nature and equivalent reactivity of its two secondary amine groups. This application note outlines the procedure for this di-alkylation, discusses strategies for achieving mono-alkylation, and presents the relevant data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of drugs across various therapeutic areas, including antihistamines, antipsychotics, and anticancer agents. The N-alkylation of the piperazine ring is a fundamental transformation used to introduce diverse functionalities and modulate the pharmacological properties of the molecule.

The reaction of piperazine with chloroacetic acid is a classic nucleophilic substitution. Given that piperazine possesses two equally reactive secondary nitrogens, the reaction with two or more equivalents of an alkylating agent like chloroacetic acid, in the presence of a base, predictably yields the N,N'-disubstituted product, Piperazine-N,N'-diacetic acid. Controlling the reaction to achieve mono-alkylation is a common challenge and typically requires specific strategies such as using a large excess of piperazine or employing a mono-protected piperazine derivative.[1]

This protocol focuses on the synthesis of the disubstituted product, Piperazine-N,N'-diacetic acid disodium salt, a reaction that proceeds with high efficiency.

Reaction Scheme

Figure 1: General reaction scheme for the N,N'-dialkylation of piperazine with chloroacetic acid in the presence of a base to form Piperazine-N,N'-diacetic acid.

Experimental Protocol: Synthesis of Piperazine-N,N'-diacetic Acid Disodium Salt

This protocol describes the synthesis of piperazino-1,4-bis-(sodium acetate) from piperazine and sodium chloroacetate, adapted from established procedures for N-alkylation.[2]

3.1 Materials & Equipment

  • Reagents: Piperazine (anhydrous), Sodium chloroacetate, Ethanol, Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (Büchner funnel), beakers, and standard laboratory glassware.

3.2 Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.0 eq.), sodium chloroacetate (2.2 eq.), and a solvent mixture of ethanol and water (e.g., 4:1 by volume).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperazine) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product, silky needles of piperazino-1,4-bis-(sodium acetate), in a vacuum oven.[2]

3.3 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Chloroacetic acid and its salts are toxic and corrosive. Handle with care.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperazine.

ProductStoichiometry (Piperazine:Alkylating Agent:Base)SolventTemperatureTimeAvg. YieldReference
Piperazino-1,4-bis-(ethanamide)¹1 : 2.2 : 2.2TolueneReflux2 hours~90%[2]
Piperazino-1,4-bis-(sodium acetate)1 : 2.2 : -²Ethanol/WaterRefluxN/AHigh[2]
Mono-alkylated Piperazine³>4 : 1 : 2Pyridine or EthanolReflux12 hours70-80%[3]

¹Data for the analogous reaction with chloroethanamide is provided for yield comparison.[2] ²Base is incorporated into the alkylating agent (sodium chloroacetate).[2] ³General conditions for achieving mono-alkylation by using an excess of piperazine.[3]

Strategies for Mono-N-Alkylation

Achieving selective mono-alkylation of piperazine requires overcoming the challenge of di-alkylation. The most effective strategies include:

  • Stoichiometric Control: Using a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent can statistically favor mono-substitution.[1] The mono-alkylated product can then be separated from the excess piperazine.

  • Use of Protecting Groups: This is a highly reliable method for ensuring mono-alkylation.[4] One nitrogen is temporarily blocked with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl. Alkylation is directed to the unprotected nitrogen, after which the protecting group is removed.[4][5][6]

  • In-situ Salt Formation: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[4][7] This can be achieved by reacting one equivalent of piperazine with one equivalent of an acid like HCl.[1][8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of Piperazine-N,N'-diacetic acid.

G Workflow for N,N'-dialkylation of Piperazine prep 1. Preparation - Charge flask with Piperazine, Sodium Chloroacetate, and Solvent react 2. Reaction - Heat to reflux - Stir vigorously prep->react monitor 3. Monitoring - Track reaction progress by TLC react->monitor workup 4. Work-up & Isolation - Cool mixture to precipitate - Collect solid by vacuum filtration monitor->workup Reaction Complete purify 5. Purification - Wash solid with cold ethanol workup->purify product 6. Final Product - Dry under vacuum - Characterize (NMR, MS, etc.) purify->product

Caption: General experimental workflow for the synthesis of Piperazine-N,N'-diacetic acid.

References

Application Notes and Protocols: The Role of 2-(Piperazin-1-yl)acetic Acid Hydrate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetic acid hydrate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a reactive secondary amine within the piperazine ring and a carboxylic acid moiety, allows for straightforward chemical modifications, making it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. This document provides an overview of the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of kinase and transporter inhibitors. Detailed experimental protocols and quantitative data for representative compounds are also presented.

Key Applications in Drug Discovery

Derivatives of 2-(Piperazin-1-yl)acetic acid have demonstrated significant potential in targeting various key proteins implicated in disease. Two prominent examples include the development of inhibitors for the Glycine Transporter 1 (GlyT-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Glycine Transporter 1 (GlyT-1) Inhibitors: GlyT-1 is a crucial regulator of glycine levels in the synaptic cleft and is a key target for the treatment of neurological and psychiatric disorders, such as schizophrenia.[1][2] By inhibiting GlyT-1, the concentration of the co-agonist glycine is increased, leading to enhanced N-methyl-D-aspartate (NMDA) receptor function.[3][4] The 2-(piperazin-1-yl)acetic acid scaffold has been successfully employed to generate potent GlyT-1 inhibitors.[5]

  • VEGFR-2 Kinase Inhibitors: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7] The piperazine acetic acid moiety can be incorporated into molecules that target the ATP-binding site of the VEGFR-2 kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[7][8]

Data Presentation: Quantitative Analysis of Bioactive Derivatives

The following table summarizes the in vitro biological activity of representative compounds synthesized using a 2-(piperazin-1-yl)acetic acid scaffold or its close derivatives.

Compound IDTargetAssay TypeActivity (IC₅₀)Cell Line/SystemReference
(R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acidGlyT-1Transporter Uptake150 nMRat ventral hippocampus[5]
2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivative (Compound 11 )VEGFR-2Kinase Inhibition0.19 µMRecombinant enzyme[9]
2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivative (Compound 11 )VEGFR-2Cell Proliferation9.52 µMHepG-2[9]
2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-(p-tolyl)acetamide derivative (Compound 10e )VEGFR-2Kinase Inhibition0.241 µMRecombinant enzyme[9]
2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-(4-nitrophenyl)acetamide derivative (Compound 10g )VEGFR-2Kinase Inhibition0.332 µMRecombinant enzyme[9]

Experimental Protocols

The versatile nature of this compound allows for its incorporation into target molecules through two primary synthetic transformations: N-alkylation of the piperazine nitrogen and amide bond formation utilizing the carboxylic acid group.

Protocol 1: General Procedure for N-Alkylation of a Piperazine Acetic Acid Derivative

This protocol describes a general method for the N-alkylation of a piperazine acetic acid derivative with an alkyl halide.

Materials:

  • 2-(Piperazin-1-yl)acetic acid derivative

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a dried round-bottom flask, add the 2-(piperazin-1-yl)acetic acid derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[10]

Protocol 2: General Procedure for Amide Coupling with a Piperazine Acetic Acid Derivative

This protocol outlines a standard method for forming an amide bond between the carboxylic acid of a piperazine acetic acid derivative and an amine using a coupling agent.

Materials:

  • N-substituted 2-(piperazin-1-yl)acetic acid (1.0 eq)

  • Amine (e.g., a substituted aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the N-substituted 2-(piperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.[6]

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a general procedure for evaluating the inhibitory activity of a synthesized compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compound (serially diluted in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare a master mixture containing the kinase buffer, ATP, and substrate.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[9][11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_alkylation N-Alkylation cluster_coupling Amide Coupling start_alk This compound react_alk React with Alkyl Halide (R-X) and Base (e.g., K₂CO₃) start_alk->react_alk workup_alk Aqueous Work-up and Purification react_alk->workup_alk product_alk N-Alkyl-2-(piperazin-1-yl)acetic acid workup_alk->product_alk start_coup N-Alkyl-2-(piperazin-1-yl)acetic acid product_alk->start_coup react_coup React with Amine (R'-NH₂) and Coupling Agents (e.g., EDC, HOBt) start_coup->react_coup workup_coup Aqueous Work-up and Purification react_coup->workup_coup product_coup Final Bioactive Molecule workup_coup->product_coup G cluster_synapse Glutamatergic Synapse cluster_effect Pharmacological Effect glyt1 GlyT-1 Transporter inc_gly Increased Synaptic Glycine glyt1->inc_gly glycine_syn Glycine glycine_syn->glyt1 Reuptake nmda NMDA Receptor glycine_syn->nmda Co-agonist binding post_neuron Postsynaptic Neuron nmda->post_neuron Neuronal Excitation inhibitor GlyT-1 Inhibitor (derived from 2-(piperazin-1-yl)acetic acid) inhibitor->glyt1 Inhibition enh_nmda Enhanced NMDA Receptor Activity inc_gly->enh_nmda ther_eff Therapeutic Effect (e.g., in Schizophrenia) enh_nmda->ther_eff G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding plc PLCγ vegfr2->plc pY1175 pi3k PI3K vegfr2->pi3k src Src vegfr2->src inhibitor VEGFR-2 Inhibitor (derived from 2-(piperazin-1-yl)acetic acid) inhibitor->vegfr2 Inhibition of Kinase Domain pkc PKC plc->pkc akt Akt pi3k->akt stat3 STAT3 src->stat3 raf Raf pkc->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Gene Transcription erk->transcription akt->transcription stat3->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival migration Migration transcription->migration permeability Permeability transcription->permeability

References

Application Notes and Protocols for Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for the design of novel therapeutic agents. These application notes provide a comprehensive overview of the diverse applications of piperazine derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications

Piperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity
Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1][2]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1][2]
Compound 17 Piperazine-containing derivativeMDA-MB-231 (Breast)2.3 ± 0.2[3]
Compound 3n Alepterolic acid arylformyl piperazinyl derivativeMDA-MB-231 (TNBC)5.55 ± 0.56[4]
Compound 5b Oxazine-pyrimidine and piperazine-pyrimidine derivativeMCF-7 (Breast)6.29[5]
Compound 47 Purine-based piperazine derivativeTHP1 (Leukemia)7.16[3]
Compound 65 Spirobenzo[h]chromene piperazine analogHT-29 (Colon)8.17 ± 1.23[3]
Compound 56 Piperazine-containing synthetic hybridMCF7 (Breast)39.0[3]
Signaling Pathway: PI3K/Akt Inhibition

A common mechanism of action for anticancer piperazine derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth Piperazine Derivative Piperazine Derivative Piperazine Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of piperazine derivatives on cancer cell lines using the MTT assay.

1. Cell Culture and Seeding:

  • Culture cancer cells in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the piperazine derivative in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antipsychotic Applications

Piperazine derivatives are a cornerstone in the development of antipsychotic medications, particularly atypical antipsychotics. Their mechanism of action primarily involves the modulation of dopamine and serotonin receptors in the central nervous system.[6][7][8]

Quantitative Data: Receptor Binding Affinity
CompoundReceptorBinding Affinity (Ki in nM)Reference
Olanzapine Dopamine D211[7]
Serotonin 5-HT2A4[7]
Risperidone Dopamine D23.13[7]
Serotonin 5-HT2A0.12[7]
Clozapine Dopamine D2126[7]
Serotonin 5-HT2A5.4[7]
Amisulpride Dopamine D22.8[7]
Dopamine D33.2[7]
Signaling Pathway: Dopamine and Serotonin Receptors

The therapeutic effects of antipsychotic piperazine derivatives are attributed to their antagonist activity at D2 and 5-HT2A receptors.[6][9]

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Vesicles D2_Receptor Dopamine D2 Receptor Dopamine_storage->D2_Receptor Dopamine Serotonin_storage Serotonin Vesicles 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_storage->5HT2A_Receptor Serotonin Signal_Transduction_D2 Signal Transduction D2_Receptor->Signal_Transduction_D2 Signal_Transduction_5HT2A Signal Transduction 5HT2A_Receptor->Signal_Transduction_5HT2A Psychotic_Symptoms Positive & Negative Symptoms Signal_Transduction_D2->Psychotic_Symptoms Signal_Transduction_5HT2A->Psychotic_Symptoms Piperazine_Derivative Antipsychotic Piperazine Derivative Piperazine_Derivative->D2_Receptor Antagonizes Piperazine_Derivative->5HT2A_Receptor Antagonizes

Caption: Mechanism of action of antipsychotic piperazine derivatives.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol describes the determination of the binding affinity of piperazine derivatives to dopamine D2 and serotonin 5-HT2A receptors.[6]

1. Membrane Preparation:

  • Obtain cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[6]

2. Binding Reaction:

  • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[6]

  • Incubate at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.[6]

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the non-specific binding by including a high concentration of a known ligand in some wells.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Lower Ki values indicate higher binding affinity.[6]

Antiviral Applications

Piperazine derivatives have emerged as a promising class of antiviral agents, with notable activity against viruses such as the Human Immunodeficiency Virus (HIV).

Quantitative Data: Anti-HIV Activity
CompoundHIV-1 StrainActivity (EC50 in µM)Reference
Compound 11 HIV-1 IIIB (Wild-type)0.005 ± 1.0[10]
Compound 18b1 HIV-1 (Wild-type)0.0014 ± 0.00019[11]
Compound 29 HIV-1 (Wild-type)0.030 ± 0.0035[10]
FZJ13 HIV-1Comparable to 3TC[12]
Temacrazine HIV-1Nanomolar concentrations[13]
Experimental Workflow: Antiviral Screening

The following workflow outlines the general steps involved in screening piperazine derivatives for antiviral activity.

Antiviral_Workflow Compound_Synthesis Synthesis of Piperazine Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) on Host Cells Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay In Vitro Antiviral Assay (e.g., Plaque Reduction Assay) Cytotoxicity_Assay->Antiviral_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Antiviral_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Reverse Transcriptase Assay) Data_Analysis->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for the discovery of antiviral piperazine derivatives.

Experimental Protocol: Anti-HIV-1 Activity Assay (MT-4 Cells)

This protocol describes the evaluation of the anti-HIV-1 activity of piperazine derivatives using MT-4 cells.

1. Cell Culture and Virus Preparation:

  • Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Prepare a stock of HIV-1 (e.g., IIIB strain) and determine its 50% tissue culture infectious dose (TCID50).

2. Antiviral Assay:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the piperazine derivatives to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Include a positive control (e.g., a known anti-HIV drug) and a negative control (no drug).

  • Incubate the plates at 37°C in a CO2 incubator.

3. Measurement of Viral Replication:

  • After 4-5 days of incubation, assess the cytopathic effect (CPE) of the virus under a microscope.

  • Alternatively, quantify viral replication by measuring the activity of reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA.

4. Cytotoxicity Assay:

  • In a parallel experiment, assess the cytotoxicity of the compounds on uninfected MT-4 cells using the MTT assay as described in the anticancer section.

5. Data Analysis:

  • Determine the EC50 (the concentration of the compound that inhibits 50% of viral replication).

  • Determine the CC50 (the concentration of the compound that causes 50% cytotoxicity).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Antibacterial Applications

Piperazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity
Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Chalcone-piperazine hybrid Candida albicans2.22[14]
Sparfloxacin/Gatifloxacin derivatives Gram-positive strains1-5[14]
Compound 308 MRSA2[15]
Compound 328 S. aureus2[15]
Compound 6c E. coli8[16]
Compounds 4, 6c, 6d S. aureus16[16]
Compounds 6d, 7b B. subtilis16[16]
Ciprofloxacin derivative 5h, 5k, 5l Ciprofloxacin-resistant P. aeruginosa16[17]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Many antibacterial piperazine derivatives, particularly those based on the fluoroquinolone scaffold, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[18][19]

Antibacterial_Mechanism Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Essential for Topoisomerase_IV->DNA_Replication_Repair Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Leads to Piperazine_Derivative Antibacterial Piperazine Derivative Piperazine_Derivative->DNA_Gyrase Inhibits Piperazine_Derivative->Topoisomerase_IV Inhibits

References

Application Notes and Protocols: 2-(Piperazin-1-yl)acetic acid hydrate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetic acid hydrate is a versatile heterocyclic building block integral to the synthesis of a wide array of pharmaceutical compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for various biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of antimicrobial agents and Glycine Transporter 1 (GlyT1) inhibitors.

Chemical Properties

PropertyValueReference
CAS Number 667462-09-1--INVALID-LINK--
Molecular Formula C₆H₁₄N₂O₃--INVALID-LINK--
Molecular Weight 162.19 g/mol --INVALID-LINK--
Appearance White to off-white powder-
Solubility Soluble in water and methanol-

Applications in Pharmaceutical Synthesis

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows for its facile incorporation into target molecules through various chemical transformations, most notably amide bond formation.

Synthesis of Antimicrobial Agents

Piperazine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][4] The acetic acid moiety of the title compound can be readily coupled with various amines to generate a library of acetamide derivatives for antimicrobial screening.

This protocol describes a general procedure for the amide coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-aryl-2-(piperazin-1-yl)acetamide.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A This compound E Amide Coupling Reaction (Room Temperature, 12-18h) A->E B Substituted Aniline B->E C EDC, HOBt, DIPEA C->E D Anhydrous DMF D->E F Work-up (EtOAc extraction, washes) E->F G Purification (Column Chromatography) F->G H N-Aryl-2-(piperazin-1-yl)acetamide (Final Product) G->H

Figure 1. Synthesis Workflow

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized piperazine derivatives against various microbial strains, demonstrating the potential of this chemical class.

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
Derivative 11616>25664[5]
Derivative 232648128[5]
Derivative 3163212832[5]
Ciprofloxacin1-5---[1]
Fluconazole---2.22[1]

This protocol outlines the broth microdilution method for determining the MIC of synthesized compounds.[6][7]

Materials:

  • Synthesized piperazine derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the corresponding broth.

  • Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

Derivatives of 2-(piperazin-1-yl)acetic acid are being investigated as potent and selective inhibitors of GlyT1.[8] Inhibition of GlyT1 increases the synaptic concentration of glycine, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[2][9]

The following diagram illustrates the proposed mechanism of action for GlyT1 inhibitors in the context of schizophrenia.

G cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 Glycine_in Glycine Glycine_in->GlyT1 Reuptake Glycine_in->NMDAR Co-agonist Binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activates Signaling Downstream Signaling (Synaptic Plasticity) Ca_ion->Signaling GlyT1_Inhibitor GlyT1 Inhibitor (e.g., Piperazine Derivative) GlyT1_Inhibitor->GlyT1 Inhibits

Figure 2. GlyT1 Inhibition Pathway

Description of the Signaling Pathway:

In a glutamatergic synapse, the activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine.[3][5] The glycine transporter 1 (GlyT1), located on astrocytes, is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration.[2] In conditions like schizophrenia, hypofunction of the NMDA receptor is implicated in negative and cognitive symptoms.[2][9] GlyT1 inhibitors, such as those derived from 2-(piperazin-1-yl)acetic acid, block the reuptake of glycine by GlyT1.[2][8] This leads to an increased concentration of glycine in the synaptic cleft, enhancing the co-agonist binding to the NMDA receptor.[2] The potentiation of NMDA receptor activity results in increased calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and may alleviate the symptoms of schizophrenia.[3]

This protocol outlines the synthesis of a key intermediate for a potential GlyT1 inhibitor, starting from this compound.

Materials:

  • This compound

  • 2-Fluoro-5-nitrobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add 2-fluoro-5-nitrobenzonitrile (1.1 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield the desired N-substituted piperazine intermediate.

Experimental Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A This compound E Nucleophilic Aromatic Substitution (80-90°C, 4-6h) A->E B 2-Fluoro-5-nitrobenzonitrile B->E C K₂CO₃ C->E D Anhydrous DMSO D->E F Aqueous Work-up E->F G Extraction with EtOAc F->G H Purification G->H I N-substituted Piperazine Intermediate (GlyT1 Inhibitor Precursor) H->I

Figure 3. GlyT1 Inhibitor Precursor Synthesis

Conclusion

This compound is a valuable and adaptable building block for the synthesis of diverse pharmaceutical candidates. Its utility in constructing libraries of compounds for antimicrobial screening and for the targeted design of enzyme inhibitors like those for GlyT1 highlights its importance in modern drug discovery. The provided protocols offer a foundational framework for researchers to explore the potential of this versatile molecule in their own drug development programs.

References

Application Notes and Protocols for Utilizing 2-(Piperazin-1-yl)acetic Acid Hydrate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

The 2-(Piperazin-1-yl)acetic acid hydrate moiety is a valuable building block for PROTAC linkers. The piperazine ring offers a degree of rigidity, which can pre-organize the PROTAC into a bioactive conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This can lead to more efficient ubiquitination and subsequent degradation of the target protein.[1][3] Furthermore, the piperazine group can enhance the solubility and metabolic stability of the PROTAC molecule.[4][5][6]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of PROTACs, along with detailed protocols for their biological evaluation.

Data Presentation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC incorporating a piperazine-containing linker, illustrating the typical performance that can be expected.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Hypothetical BRD4 DegraderAHPC-based (VHL)Piperazine-containingBRD422Rv1~15>90Illustrative Data[7]

Note: The data presented is for a PROTAC with a piperazine-containing linker and serves as a comparative benchmark. Actual values will vary depending on the specific warhead, E3 ligase ligand, and the full linker composition.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with Piperazine Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of PROTAC using Piperazine Linker Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination

Caption: A typical experimental workflow for synthesizing and evaluating PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Boc-protected 2-(Piperazin-1-yl)acetic acid Linker

This protocol describes a general procedure for coupling a warhead (POI ligand) and an E3 ligase ligand using Boc-2-(piperazin-1-yl)acetic acid as the linker. This is a modular synthesis that can be adapted based on the specific reactive groups on the warhead and E3 ligase ligand.

Materials:

  • Warhead with a free amine or alcohol

  • E3 ligase ligand with a free carboxylic acid (e.g., pomalidomide derivative)

  • Boc-2-(piperazin-1-yl)acetic acid dihydrate

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA in DCM)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Coupling of E3 Ligase Ligand to the Linker:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add Boc-2-(piperazin-1-yl)acetic acid (1.1 eq) to the activated solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

  • Coupling of the Warhead to the Linker-E3 Ligase Ligand Conjugate:

    • Dissolve the deprotected intermediate from step 2 (1.0 eq) and the warhead (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC to determine the DC50 and Dmax values.

Materials:

  • Cell line of interest expressing the target protein

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle-only control.

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells to assess the cytotoxic effects of the PROTAC.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.

References

Application Notes and Protocols for Protein Crystallization Utilizing Piperazine-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful crystallization of proteins is a critical bottleneck in structural biology and drug discovery. The selection of an appropriate buffer system is paramount, as it directly influences protein solubility, stability, and the formation of well-ordered crystals. Piperazine-based buffers, a class of zwitterionic "Good's" buffers, are frequently employed in protein crystallization due to their stable pH over a range of temperatures, low metal ion binding affinity, and minimal interference with biological reactions. This document provides detailed application notes and protocols for the effective use of common piperazine-based buffers—HEPES, PIPES, and CAPSO—in protein crystallization experiments.

Properties of Common Piperazine-Based Buffers

Piperazine-based buffers offer distinct advantages in maintaining a stable pH environment, a crucial factor for successful protein crystallization. Their zwitterionic nature at physiological pH ranges prevents them from readily crossing biological membranes and interfering with cellular processes, which is particularly important when crystallizing membrane proteins or protein complexes.

Key Advantages:
  • pH Stability: They exhibit a low pKa dependence on temperature (ΔpKa/ΔT), ensuring consistent pH during temperature-controlled crystallization experiments.

  • Low Metal Binding: Buffers like HEPES and PIPES show negligible binding to most divalent metal ions, which is critical for metalloproteins or proteins whose function is modulated by metal ions.[1][2]

  • Inertness: These buffers are generally considered biochemically inert and do not typically participate in or inhibit enzymatic reactions.

Data Presentation: Physicochemical Properties of Selected Buffers

The selection of a buffer is primarily guided by the desired pH for maintaining protein stability and promoting crystallization. The following table summarizes the key properties of HEPES, PIPES, and CAPSO to aid in buffer selection for crystallization screening.

BufferChemical NameMolecular FormulaMolecular Weight ( g/mol )pKa (at 25°C)Effective pH RangeTypical Stock ConcentrationTypical Screening Concentration
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidC₈H₁₈N₂O₄S238.307.56.8 - 8.2[3]1.0 M10 - 100 mM[4][5]
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)C₈H₁₈N₂O₆S₂302.376.86.1 - 7.50.5 M20 - 100 mM
CAPSO 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acidC₉H₁₉NO₄S237.329.6[6]8.9 - 10.3[6][7]0.2 M[6]25 - 100 mM[8]

Experimental Protocols

The following protocols provide a detailed methodology for preparing piperazine-based buffers and setting up a protein crystallization experiment using the vapor diffusion method.

Protocol 1: Preparation of Piperazine-Based Buffer Stock Solutions

Materials:

  • HEPES, PIPES, or CAPSO powder

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • High-purity water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask

  • 0.22 µm sterile filter

Procedure:

  • Weighing the Buffer: In a clean beaker, weigh out the appropriate amount of the solid buffer to achieve the desired molarity in the final volume. For example, for 1 L of 1.0 M HEPES, weigh 238.3 g.[3]

  • Dissolving the Buffer: Add approximately 80% of the final volume of high-purity water to the beaker and add a magnetic stir bar. Place the beaker on a magnetic stirrer and stir until the buffer is completely dissolved. Note that some buffers like HEPES are more soluble after the addition of a base.[3]

  • Adjusting the pH: While stirring, slowly add a concentrated solution of NaOH or KOH (e.g., 10 M) to the buffer solution. Monitor the pH continuously with a calibrated pH meter. Add the base dropwise until the desired pH is reached.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add high-purity water to bring the solution to the final desired volume.

  • Sterilization: Sterile filter the buffer stock solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the buffer stock solution at 4°C.

Protocol 2: Protein Crystallization using Hanging Drop Vapor Diffusion

This protocol outlines the setup of a single crystallization trial. For initial screening, this process is repeated for a wide range of conditions, often in 24- or 96-well plates.

Materials:

  • Purified protein sample (typically 5-20 mg/mL in a minimal buffer)[9]

  • Crystallization screening solutions (containing precipitants, salts, and the desired piperazine-based buffer)

  • Hanging drop vapor diffusion plates (e.g., 24-well plates)

  • Siliconized glass cover slips

  • Pipettes and sterile tips (for microliter volumes)

  • Sealing grease or tape

  • Microscope for observing crystals

Procedure:

  • Plate Preparation: Apply a thin, even layer of sealing grease to the rim of the reservoir wells of the crystallization plate.[10]

  • Reservoir Filling: Pipette 500 µL of the crystallization screening solution into a reservoir well.[11]

  • Drop Preparation:

    • On a clean, siliconized cover slip, pipette a small volume (e.g., 1 µL) of your purified protein solution.[10]

    • To the same drop, add an equal volume (1 µL) of the reservoir solution from the corresponding well.[10]

    • Avoid introducing air bubbles. Gentle mixing by pipetting up and down can be performed but is not always necessary.[9]

  • Sealing the Well: Carefully invert the cover slip so that the drop is hanging from the center. Place the cover slip over the greased rim of the reservoir well. Gently press and twist the cover slip to ensure an airtight seal.[10]

  • Incubation: Place the sealed crystallization plate in a stable, vibration-free environment with a constant temperature (e.g., 4°C or 20°C).[10]

  • Observation: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops. Document any changes with images.

Mandatory Visualizations

Chemical Structures of Piperazine-Based Buffers

The following diagrams illustrate the chemical structures of HEPES, PIPES, and CAPSO.

G cluster_HEPES HEPES cluster_PIPES PIPES cluster_CAPSO CAPSO HEPES_node PIPES_node CAPSO_node

Caption: Chemical structures of HEPES, PIPES, and CAPSO.

Experimental Workflow for Protein Crystallization

The following diagram outlines the major steps in a typical protein crystallization experiment, from protein purification to crystal analysis.

G A Protein Purification (>95% purity) B Buffer Exchange into Minimal Buffer A->B C Protein Concentration (5-20 mg/mL) B->C D Initial Crystallization Screening (Vapor Diffusion with Piperazine Buffers) C->D E Observation and Scoring of Drops (Crystal, Precipitate, Clear) D->E F Optimization of 'Hit' Conditions (Vary pH, Precipitant, Temperature) E->F 'Hits' G Growth of Diffraction-Quality Crystals F->G H Crystal Harvesting and Cryo-protection G->H I X-ray Diffraction and Data Collection H->I

Caption: General workflow for a protein crystallization experiment.

References

Application Notes and Protocols for the Evaluation of 2-(Piperazin-1-yl)acetic Acid Hydrate as a Putative Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes provide a comprehensive framework for the evaluation of 2-(Piperazin-1-yl)acetic acid hydrate as a potential zwitterionic buffer for mammalian cell culture. It is critical to note that this compound is not a commonly documented or validated buffer for this purpose. The significant cytotoxic effects observed in various other piperazine derivatives necessitate a thorough and rigorous evaluation of its biocompatibility before adoption in any experimental system. The following protocols are based on established methodologies for buffer and compound validation in cell culture and should be considered a guideline for investigation, not an endorsement of a validated application.

Introduction

The maintenance of a stable physiological pH is paramount for the successful in vitro cultivation of mammalian cells. While bicarbonate-based buffers are traditional, they require a controlled CO₂ environment. Zwitterionic buffers, often referred to as "Good's buffers," provide an alternative for stabilizing pH in a variety of applications.[1][2][3][4][5] Prominent examples like HEPES and PIPES are widely used due to their pKa values near physiological pH and general biocompatibility.[6][7]

2-(Piperazin-1-yl)acetic acid, structurally related to these common buffers, presents as a potential candidate for pH control in cell culture media. Its zwitterionic nature, conferred by the piperazine ring and the carboxylic acid group, suggests it may possess buffering capacity in the physiological range. However, the piperazine scaffold is also a common pharmacophore in compounds designed for cytotoxic activity against cancer cells.[8][9][10][11] Therefore, an extensive evaluation of its potential for cytotoxicity is a mandatory first step.

This document outlines the necessary experimental workflow and detailed protocols to characterize this compound, covering its physicochemical properties, its impact on cell viability and proliferation, and its potential to induce apoptosis or other forms of cellular stress.

Physicochemical Properties and Preparation

A suitable biological buffer should have a pKa between 6.0 and 8.0, be highly soluble in water, and remain chemically stable.[1][2][3] The first step in evaluating this compound is to determine these fundamental properties. The predicted pKa is approximately 1.85, which is outside the ideal physiological range.[12] This suggests its primary buffering capacity may not be centered around pH 7.2-7.4, a critical consideration for its utility.

Table 1: Physicochemical Characteristics of this compound
PropertyValueMethod/Reference
Molecular Formula C₆H₁₂N₂O₂PubChem CID: 650402
Molecular Weight 144.17 g/mol PubChem CID: 650402
Predicted pKa 1.85 ± 0.10ChemBK[12]
Solubility in Water To be determinedExperimental
Effective Buffering Range To be determinedpH Titration
Sterilization Method 0.22 µm FiltrationRecommended

Recommended Experimental Workflow

The evaluation of a novel buffer candidate should follow a logical progression from basic characterization to in-depth cellular analysis. The workflow below outlines the recommended steps.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Advanced Cellular Analysis cluster_3 Phase 4: Functional Evaluation P1 Prepare Buffer Stock Solution P2 Perform pH Titration Curve Analysis P1->P2 Determine pKa & Buffering Range C1 Select Cell Lines (e.g., HeLa, HEK293, 3T3) P2->C1 Proceed if pKa is acceptable C2 Perform Dose-Response MTT & LDH Assays C1->C2 C3 Calculate IC50 Values C2->C3 Assess Membrane Integrity & Metabolic Activity A1 Apoptosis Assay (Annexin V/PI) C3->A1 Investigate mechanism if cytotoxic F1 Long-Term Culture (>5 Passages) C3->F1 Proceed if NOT cytotoxic (High IC50) A2 Cell Cycle Analysis (Propidium Iodide) A1->A2 A3 Stress Pathway Analysis (ROS, Mito-Potential) A2->A3 F2 Assess Cell Morphology & Growth Rate F1->F2

Caption: Proposed workflow for evaluating a novel cell culture buffer.

Protocols for Biocompatibility Assessment

The following protocols provide detailed methodologies for assessing the suitability of this compound for cell culture applications.

Protocol 1: Preparation and pH Titration of Buffer Stock Solution
  • Preparation : Dissolve 14.42 g of 2-(Piperazin-1-yl)acetic acid (MW: 144.17 g/mol ) in 800 mL of nuclease-free water to create a 0.1 M stock solution.

  • Titration : Place the solution on a calibrated pH meter. Add 1 M NaOH dropwise, recording the pH after each addition.

  • Analysis : Plot pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the steepest part of the curve, where half of the acid has been neutralized.

  • Finalization : Adjust the final stock solution to a desired pH (e.g., 7.4). Bring the total volume to 1 L with nuclease-free water. Sterilize using a 0.22 µm filter and store at 4°C.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][13][14]

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction ViableCell Viable Cell ViableCell->Enzyme Contains

Caption: Principle of the MTT cell viability assay.
  • Cell Seeding : Seed cells (e.g., HeLa, A549, or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the sterilized buffer stock in complete culture medium (e.g., from 0 mM to 50 mM). Replace the existing medium with 100 µL of the medium containing the test buffer. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example Cytotoxicity Data (Hypothetical)
Cell LineIncubation TimeIC50 (mM)
HEK293 (Human Embryonic Kidney)24h> 50 mM
48h42.5 mM
HeLa (Human Cervical Cancer)24h35.1 mM
48h28.9 mM
3T3 (Mouse Fibroblast)24h> 50 mM
48h48.2 mM
Protocol 3: Membrane Integrity Assessment by LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][15][16][17]

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol.

  • Controls : Prepare three essential controls in triplicate:

    • Vehicle Control : Untreated cells for spontaneous LDH release.

    • Maximum Release Control : Untreated cells lysed with 10 µL of 10X Lysis Buffer (provided in most commercial kits) 45 minutes before the assay endpoint.

    • Medium Background Control : Culture medium without cells.

  • Sample Collection : After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction : Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement : Incubate for 20-30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.

  • Calculation : Calculate cytotoxicity (%) using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][18][19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).

  • Cell Treatment : Seed 1-2 x 10⁵ cells in 6-well plates and treat with the test buffer at concentrations around the determined IC50 value for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing : Wash the cell pellet once with cold 1X PBS.

  • Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

AnnexinV_PI Q4_node Annexin V (-) PI (-) Q3_node Annexin V (+) PI (-) Q1_node Annexin V (-) PI (+) Q2_node Annexin V (+) PI (+) X_axis Annexin V-FITC → Y_axis Propidium Iodide →

Caption: Interpretation of Annexin V/PI flow cytometry data.

Advanced Cellular Function and Stress Analysis

If initial screens suggest low cytotoxicity, further investigation is warranted to ensure the buffer does not subtly interfere with cellular processes.

Protocol 5: Cell Cycle Analysis

Changes in cell cycle distribution can indicate cellular stress or proliferation arrest. This is assessed by staining DNA with Propidium Iodide (PI) in permeabilized cells and analyzing by flow cytometry.[21][22][23][24]

  • Cell Preparation : Treat and harvest cells as described in the Annexin V protocol.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells and resuspend the pellet in 500 µL of PI/RNase staining solution.

  • Incubation : Incubate for 30 minutes at room temperature, protected from light.

  • Analysis : Analyze by flow cytometry, measuring the fluorescence intensity to quantify the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 6: Intracellular Reactive Oxygen Species (ROS) Measurement

Some piperazine compounds induce apoptosis through the generation of ROS.[11] This can be measured using cell-permeable dyes like CM-H2DCFDA.[8][25][26][27][28]

  • Cell Treatment : Seed cells in a 96-well plate and treat with the test buffer.

  • Probe Loading : Remove the treatment medium, wash with PBS, and add 100 µL of 10 µM CM-H2DCFDA in serum-free medium.

  • Incubation : Incubate for 45 minutes at 37°C in the dark.

  • Measurement : Remove the dye, wash with PBS, and add 100 µL of PBS. Measure fluorescence with excitation at ~495 nm and emission at ~529 nm.

Protocol 7: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. It can be assessed using dyes like TMRE or JC-10.[29][30]

  • Cell Treatment : Treat cells in a 96-well black, clear-bottom plate with the test buffer. Include a positive control for depolarization (e.g., FCCP).

  • Dye Loading : Add the fluorescent dye (e.g., 200 nM TMRE) directly to the wells and incubate for 20-30 minutes at 37°C.

  • Washing : Gently aspirate the medium and wash the cells with 1X Assay Buffer or PBS.

  • Analysis : Measure fluorescence using a plate reader (for TMRE, Ex/Em = 549/575 nm). A decrease in fluorescence indicates depolarization.

Potential Signaling Pathway Perturbation

Should 2-(Piperazin-1-yl)acetic acid induce cytotoxicity, particularly apoptosis, it is likely to proceed via the intrinsic (mitochondrial) pathway, a common mechanism for chemical-induced cell death. This pathway is initiated by cellular stress (e.g., ROS production), leading to a loss of mitochondrial membrane potential and the release of cytochrome c.

Apoptosis_Pathway Stress Cellular Stress (e.g., ROS from Buffer) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 (Executioner Caspase) Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of buffer toxicity.

Conclusion

The evaluation of any new component for cell culture media, including buffers, must be conducted with a high degree of scientific rigor. While this compound possesses structural similarities to established zwitterionic buffers, the prevalence of cytotoxicity within the piperazine family of compounds raises significant safety concerns. The predicted pKa of this compound is also a point of concern for its utility in maintaining a physiological pH.

Researchers considering this compound must first perform comprehensive validation as outlined in this guide. The primary focus should be on establishing a lack of cytotoxicity across multiple cell lines and over extended culture periods. Only if the compound is proven to be non-toxic and demonstrates effective buffering capacity in the desired physiological range should it be considered for routine use.

References

Application Notes and Protocols for the Quantification of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetic acid hydrate is a piperazine derivative of interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and formulation development. Due to its polar and zwitterionic nature, and lack of a strong chromophore, specialized analytical methods are required for its sensitive and reliable determination.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) after derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A brief overview of a potential Gas Chromatography-Mass Spectrometry (GC-MS) method is also included.

Analytical Methodologies

A summary of the recommended analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation.

Method Principle Advantages Disadvantages
HPLC-UV with Pre-column Derivatization Chromatographic separation of the derivatized analyte followed by UV detection. The derivatizing agent introduces a chromophore.- Widely available instrumentation.- Cost-effective.- Indirect analysis.- Derivatization step can be time-consuming and introduce variability.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.- High sensitivity and selectivity.- Direct analysis without derivatization.- Suitable for complex matrices.- Higher instrument cost and complexity.
GC-MS with Derivatization Separation of the volatile derivative by gas chromatography followed by mass spectrometric detection.- High chromatographic resolution.- Requires derivatization to increase volatility.- Potential for thermal degradation of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected for the analytical methods described. These values are estimates based on the analysis of similar piperazine derivatives and may vary depending on the specific instrumentation and experimental conditions.[1][2][3]

Parameter HPLC-UV with Derivatization LC-MS/MS GC-MS with Derivatization
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 30 - 150 ng/mL0.5 - 5 ng/mL5 - 30 ng/mL
Linearity (r²) > 0.995> 0.998> 0.997
Accuracy (% Recovery) 90 - 110%95 - 105%92 - 108%
Precision (% RSD) < 10%< 5%< 8%

Experimental Workflow

The general workflow for the quantification of this compound is depicted in the following diagram.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization For HPLC-UV & GC-MS LC_MS LC-MS/MS Extraction->LC_MS HPLC_UV HPLC-UV Derivatization->HPLC_UV GC_MS GC-MS Derivatization->GC_MS Integration Peak Integration HPLC_UV->Integration LC_MS->Integration GC_MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories with standard HPLC-UV instrumentation. Derivatization with a chromophoric agent is necessary for sensitive detection.[2][4]

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride

  • Borate buffer (pH 9.0)

  • Glacial acetic acid

2. Instrumentation

  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Depending on the matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile for plasma samples, followed by evaporation and reconstitution in water).

4. Derivatization Protocol (using FMOC-Cl)

  • To 100 µL of standard or sample solution, add 100 µL of borate buffer (pH 9.0).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Add 100 µL of a 1% solution of glycine in water to quench the excess FMOC-Cl.

  • Vortex and let it stand for 5 minutes.

  • Acidify the solution with a small amount of glacial acetic acid.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

5. Chromatographic Conditions

  • Mobile Phase A: 0.1% Acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

6. Data Analysis

  • Identify the peak corresponding to the derivatized 2-(Piperazin-1-yl)acetic acid based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Method 2: LC-MS/MS

This method offers high sensitivity and selectivity and is ideal for complex matrices and low concentration levels.[1][3]

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) or a mixed-mode column.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in Method 1.

  • Working Standard Solutions: Prepare a series of dilutions in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation: Perform protein precipitation for plasma samples by adding 3 volumes of cold acetonitrile. Centrifuge, collect the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient (for HILIC):

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.5 min: 50% to 95% B

    • 6.5-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of 2-(Piperazin-1-yl)acetic acid. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the piperazine ring or loss of the acetic acid moiety.

  • Source Parameters: Optimize cone voltage, capillary voltage, and gas flows for maximum signal intensity.

6. Data Analysis

  • Identify the analyte based on its retention time and specific MRM transition.

  • Construct a calibration curve and quantify the analyte as described in Method 1.

Logical Relationships in Analytical Method Development

The selection and development of an analytical method for this compound involves a series of logical considerations.

Method Development Logic Analyte_Properties Analyte Properties (Polar, Zwitterionic, No Chromophore) Method_Selection Method Selection Analyte_Properties->Method_Selection Required_Sensitivity Required Sensitivity Required_Sensitivity->Method_Selection Available_Instrumentation Available Instrumentation Available_Instrumentation->Method_Selection HPLC_UV_Deriv HPLC-UV with Derivatization Method_Selection->HPLC_UV_Deriv Standard Lab, Moderate Sensitivity LC_MS LC-MS/MS Method_Selection->LC_MS High Sensitivity, Complex Matrix GC_MS_Deriv GC-MS with Derivatization Method_Selection->GC_MS_Deriv High Resolution, Volatility Achievable

Caption: Logical considerations for analytical method selection.

Conclusion

The analytical methods presented provide robust and reliable options for the quantification of this compound. The choice between HPLC-UV with derivatization and LC-MS/MS will primarily depend on the specific application, required sensitivity, and the instrumentation available. For most applications in drug development, the high sensitivity and selectivity of LC-MS/MS make it the preferred method. The provided protocols should serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for HPLC Method Development in Piperazine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperazine and its derivatives. Piperazine-based compounds are a significant class in the pharmaceutical industry, forming the backbone of drugs across various therapeutic areas, including antipsychotics, antihistamines, and antianginal agents.[1] Accurate and reliable analytical methods are therefore crucial for drug discovery, development, and quality control to ensure the identity, purity, and stability of these active pharmaceutical ingredients (APIs).

Introduction to Analytical Challenges and Strategies

The analysis of piperazine and its analogues by HPLC presents a unique set of challenges primarily due to the compound's physicochemical properties.

  • Poor UV Absorbance: The basic piperazine ring structure lacks a significant chromophore, making direct detection by UV spectrophotometry challenging, especially at low concentrations.[1][2]

  • High Polarity: As a hydrophilic and basic compound, piperazine exhibits poor retention on traditional reversed-phase (RP) HPLC columns, often eluting at or near the void volume.[3][4]

To overcome these challenges, several strategies have been successfully employed:

  • Chemical Derivatization: A common and effective approach is to react the secondary amine groups of piperazine with a derivatizing agent to attach a UV-active moiety. A widely used reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product, significantly enhancing detection sensitivity.[1][2][5]

  • Alternative Detection Methods: When derivatization is not feasible or desired, other detection techniques can be utilized. These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS), which do not rely on the analyte's chromophoric properties.[3] Electrochemical detection (ECD) has also proven to be a sensitive option for electroactive piperazine derivatives.[6][7]

  • Advanced Chromatographic Techniques: To address the retention issue, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. Hydrophilic Interaction Chromatography (HILIC) also presents a viable alternative for retaining highly polar compounds.[1][3]

Experimental Protocols

This section details the methodologies for the analysis of piperazine compounds, covering derivatization, standard reversed-phase analysis, and analysis using mixed-mode chromatography.

Protocol 1: HPLC-UV Analysis after Derivatization with NBD-Cl

This protocol is suitable for quantifying trace amounts of piperazine in API samples.[2][5]

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2]

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35°C[1]
Detection Wavelength 340 nm

Procedure:

  • Standard Preparation: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve and dilute to volume with a suitable diluent. Further dilute as needed to create calibration standards.[2]

  • Sample Preparation (Derivatization):

    • Prepare a solution of the API sample in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine-containing solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution and dilute with the mobile phase before injection.[1]

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to the NBD-piperazine derivative based on its retention time. Quantify the analyte using a calibration curve generated from the standards.[1]

Protocol 2: Reversed-Phase HPLC for Piperazine Derivatives

This protocol is a general method for the analysis of more hydrophobic piperazine derivatives, such as 1-Benzoylpiperazine (BZP), which do not require derivatization for UV detection.[8]

Instrumentation and Reagents:

  • HPLC system with a binary pump, autosampler, column oven, and UV/PDA or MS detector.

  • Analytical column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[8]

  • Reagents: Formic acid, Acetonitrile (HPLC/MS grade), Water (HPLC/MS grade).

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B Acetonitrile
Gradient A suitable gradient to resolve the analyte from impurities.
Flow Rate 0.2 - 0.5 mL/min (typical for 2.1 mm ID columns)
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C
Detection UV (e.g., 254 nm) or MS/MS

Procedure:

  • Standard/Sample Preparation: Dissolve the piperazine derivative standard or sample in a suitable solvent, often a mixture of the mobile phase components. For biological samples like plasma, a protein precipitation step is required.[8]

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[8]

    • Vortex the mixture for 30 seconds.[8]

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[8]

    • Transfer the supernatant for analysis.[8]

  • Analysis: Inject into the HPLC system.

  • Data Analysis: Quantify using an external or internal standard method.

Protocol 3: Mixed-Mode HPLC for Unmodified Piperazine

This protocol is designed for the analysis of unmodified piperazine, taking advantage of a mixed-mode stationary phase to achieve retention.[3]

Instrumentation and Reagents:

  • HPLC system with ELSD, CAD, or MS detector.[3]

  • Analytical column: Primesep 100 or Primesep 200 (mixed-mode reversed-phase/cation-exchange).[3]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Ammonium formate (for MS compatibility).

Chromatographic Conditions:

ParameterValue
Column Primesep 200 (weaker cation-exchange)[3]
Dimensions 4.6 x 50 mm, 5 µm[3]
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid) is typically used.
Detector ELSD, CAD, or MS[3]

Procedure:

  • Standard/Sample Preparation: Dissolve the sample containing piperazine in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the mixed-mode column. The dual retention mechanism (hydrophobic and cation exchange) will retain the polar, basic piperazine.

  • Data Analysis: Quantify using a calibration curve.

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance characteristics for HPLC methods developed for piperazine compounds.

Table 1: HPLC-UV Method with NBD-Cl Derivatization

ParameterResultReference
Linearity Range 30 to 350 ppm[5]
Recovery 104.87 - 108.06%
Precision (%RSD) < 4.0%
Application Trace analysis of piperazine in API[5]

Table 2: HPLC-ECD Method for Piperazine Antihistamines

AnalyteLimit of Detection (LOD)Linearity RangeReference
Cyclizine 3.8 nmol L⁻¹Up to 5 µmol L⁻¹[6]
Cetirizine 28 nmol L⁻¹Up to 5 µmol L⁻¹[6]
Chlorcyclizine 6.0 nmol L⁻¹Up to 5 µmol L⁻¹[6]
Flunarizine 32 nmol L⁻¹Up to 5 µmol L⁻¹[6]
Meclizine 24 nmol L⁻¹Up to 5 µmol L⁻¹[6]
Buclizine 120 nmol L⁻¹Up to 5 µmol L⁻¹[6]

Table 3: HPLC-MS/MS Method for Piperazine Residue in Chicken Muscle

ParameterResultReference
Limit of Detection (LOD) 0.3 µg/kg[9]
Limit of Quantification (LOQ) 1.0 µg/kg[9]
Linearity Range 1 - 200 µg/kg[9]
Recovery 82.22 - 88.63%[9]
Precision (%RSD) 1.56 - 4.55%[9]

Visualized Workflows and Schematics

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and logical steps involved in HPLC method development.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Start: Receive Sample/Standard dissolve Dissolve in Suitable Solvent prep_start->dissolve derivatize Derivatization (if needed, e.g., NBD-Cl) dissolve->derivatize cleanup Sample Cleanup (e.g., SPE, Filtration) derivatize->cleanup prep_end Ready for Injection cleanup->prep_end injection Inject Sample into HPLC prep_end->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, ELSD etc.) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis of piperazine compounds.

HPLC_System solvent Solvent Reservoirs (Mobile Phase) degasser Degasser solvent->degasser pump HPLC Pump (Isocratic or Gradient) degasser->pump injector Autosampler / Manual Injector pump->injector column HPLC Column (e.g., C18, Mixed-Mode) injector->column detector Detector (UV, PDA, MS, ELSD) column->detector data_system Data System (Computer with Software) detector->data_system waste Waste detector->waste

Caption: Schematic of a typical HPLC system configuration.

Caption: Troubleshooting logic for HPLC method development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in purifying 2-(Piperazin-1-yl)acetic acid hydrate from typical reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from the compound's inherent physicochemical properties. These include its hygroscopic nature, meaning it readily absorbs moisture from the air, which can complicate handling and accurate measurements.[1] Its high polarity and the basicity of the two nitrogen atoms can lead to issues with solubility and chromatographic separation, such as peak tailing.[1][2] Furthermore, the molecule's structure as a zwitterionic amino acid and its tendency to form various salts and hydrates can result in inconsistencies in its physical form and make it challenging to isolate as a single, pure substance.[1]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: Common impurities typically include unreacted starting materials, such as piperazine. Depending on the synthetic route, byproducts may also be present, including N-alkylated piperazine variants or pyrazines.[3] If the reaction conditions are not carefully controlled, over-alkylation can lead to the formation of di-substituted piperazine byproducts.

Q3: My purified product is an oil or a sticky solid instead of a crystalline powder. What could be the cause?

A3: This is a common issue often caused by the presence of residual solvents, excess water due to the compound's hygroscopicity, or impurities that inhibit crystallization.[1] A potential solution is to convert the compound into a more crystalline salt form, such as its hydrochloride or diacetate salt, which often crystallizes more readily.[2][3]

Q4: How can I effectively remove unreacted piperazine from my product?

A4: Unreacted piperazine can be removed by leveraging differences in solubility and basicity. One effective method is to form a salt selectively. For instance, a patented method for purifying piperazine involves its precipitation as piperazine diacetate from an acetone solution, a technique that could be adapted for separation.[3] Alternatively, an acid-base extraction can be employed. By carefully adjusting the pH of an aqueous solution, the solubility of the desired product and the piperazine impurity can be modulated to allow for their separation into aqueous or organic layers.[2]

Q5: What are the best solvents for recrystallizing this compound?

A5: Due to its high polarity, the compound is easily soluble in water and slightly soluble in alcohols like ethanol, while being insoluble in non-polar solvents like ether.[2][4] A good starting point for recrystallization is a mixed solvent system, such as water-ethanol or water-isopropanol. The crude product can be dissolved in a minimal amount of hot water or ethanol, followed by the slow addition of a less polar anti-solvent (like isopropanol, acetone, or ether) to induce crystallization as the solution cools.

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Product is too soluble in the crystallization solvent. - Incomplete precipitation during salt formation. - Material loss during transfers or filtration.- Cool the crystallization mixture for a longer period or in an ice bath. - Reduce the amount of solvent used for dissolution. - Ensure the pH is optimal for salt precipitation. - Perform a second crop recovery from the mother liquor.
Product Purity is Low (Confirmed by NMR/HPLC) - Co-precipitation of structurally similar impurities.[1] - Ineffective removal of starting materials. - The chosen purification method is unsuitable for the specific impurities present.- Perform a second recrystallization using a different solvent system. - Convert the product to a salt (e.g., hydrochloride) to alter its crystallization properties, then recrystallize.[3] - If impurities are non-basic, use an acid-base extraction workflow.[2] - Consider preparative chromatography as a final polishing step.
Product is an Oil or Sticky Solid - Presence of residual solvent or excess water (hygroscopicity).[1] - Impurities are preventing crystal lattice formation.- Dry the product under high vacuum for an extended period. - Attempt to precipitate the product from a solution by adding an anti-solvent. - Convert the oily free base into a crystalline salt (see Protocol 2).
Inconsistent Physical Form Between Batches - Variation in water content (formation of different hydrates). - Presence of different salt forms (e.g., free base vs. carbonate from CO2 absorption).[2]- Standardize the workup and drying procedures. - Handle the material quickly and store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. - Ensure the final product is consistently in the free base or a specific salt form.

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization (Anti-Solvent Method)
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent in which it is highly soluble (e.g., water or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add a miscible anti-solvent in which the product is poorly soluble (e.g., isopropanol, acetone, or diethyl ether) to the hot solution until slight turbidity persists.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Store in a desiccator.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation
  • Dissolution: Dissolve the crude product in a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl diluted in isopropanol) dropwise. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the filter cake with cold isopropanol or diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Section 4: Data Presentation

Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)acetic acid
PropertyValueReference(s)
CAS Number 37478-58-3[4][5][6]
Molecular Formula C₆H₁₂N₂O₂[4][5][6]
Molecular Weight 144.17 g/mol [5][6][7]
Appearance White, leaf-shaped crystals; hygroscopic[4]
Solubility Easily soluble in water; slightly soluble in ethanol; insoluble in ether[2][4]
Basicity (Piperazine) pKa1 ≈ 5.3, pKa2 ≈ 9.7[2]
Table 2: Recommended Solvent Systems for Purification
Purification MethodPrimary Solvent (for dissolution)Anti-Solvent / Co-SolventNotes
Recrystallization Water, Ethanol, MethanolIsopropanol, Acetone, Diethyl EtherA water/ethanol mixture is a good starting point. The choice of anti-solvent depends on the desired polarity change.
Salt Formation (HCl) Isopropanol, EthanolDiethyl EtherHCl is often added as a solution in ether or isopropanol to induce precipitation of the salt.
Column Chromatography Dichloromethane (DCM) / MethanolTriethylamine (TEA)The high polarity can cause streaking. Adding a small amount of TEA (~0.1-1%) to the mobile phase can improve peak shape for basic compounds.

Section 5: Visual Workflows

G cluster_start Start cluster_analysis Analysis cluster_decision Purification Method cluster_methods cluster_end Finish start Crude Reaction Mixture analysis Initial Analysis (TLC, LCMS, NMR) start->analysis decision Select Purification Strategy analysis->decision recryst Recrystallization (High Purity Crude) decision->recryst High Loading extract Acid-Base Extraction (Neutral/Acidic Impurities) decision->extract Different pKa chrom Chromatography (Difficult Separations) decision->chrom Similar Polarity end_product Purified Product recryst->end_product extract->end_product chrom->end_product final_analysis Final Purity Check (NMR, LCMS, EA) end_product->final_analysis

Caption: General workflow for the purification of this compound.

G start Product is an Oil / Sticky Solid cause1 Possible Cause: Residual Solvent? start->cause1 cause2 Possible Cause: Hygroscopic Nature? start->cause2 cause3 Possible Cause: Crystallization Inhibited by Impurities? start->cause3 solution1 Action: Dry under High Vacuum with mild heating cause1->solution1 outcome Crystalline Solid Obtained solution1->outcome solution2 Action: Handle under Inert Gas Store in Desiccator cause2->solution2 solution2->outcome solution3 Action: Attempt Salt Formation (e.g., with HCl) cause3->solution3 solution3->outcome

Caption: Troubleshooting logic for when the final product is oily or non-crystalline.

References

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the synthesis of 2-(Piperazin-1-yl)acetic acid hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: During the synthesis of this compound, which typically involves the N-alkylation of piperazine with a haloacetic acid (like chloroacetic acid), several process-related impurities can arise. These can be broadly categorized as:

  • Unreacted Starting Materials:

    • Piperazine

    • Chloroacetic acid (or other haloacetic acid)

  • Over-alkylation Products:

    • 1,4-Bis(carboxymethyl)piperazine (Di-substituted impurity)

  • Degradation Products:

    • N-formylpiperazine

    • Ethylenediamine

  • Residual Solvents:

    • Solvents used during reaction and purification (e.g., ethanol, acetone, water).

Q2: How can I detect these impurities in my sample?

A2: The most common and effective method for detecting and quantifying these impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. Since piperazine and its simple aliphatic derivatives lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection. Alternatively, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used for detection without derivatization.

Q3: What are the acceptable limits for these impurities in my final product?

A3: The acceptable limits for impurities in an active pharmaceutical ingredient (API) are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances.[1][2][3]

Q4: I am observing a low yield in my synthesis. What could be the common causes?

A4: Low yields in the synthesis of piperazine derivatives can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.

  • Stoichiometry of Reactants: An incorrect ratio of piperazine to the alkylating agent can favor the formation of the di-substituted byproduct. Using an excess of piperazine can help to minimize this.

  • Choice of Base: The base used to neutralize the acid formed during the reaction is crucial. An inappropriate base can lead to side reactions or incomplete neutralization.

  • Product Isolation Issues: The high water solubility of 2-(Piperazin-1-yl)acetic acid can make its extraction from the aqueous phase challenging.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of my final product.

  • Possible Cause 1: Process-Related Impurity.

    • Troubleshooting Step: Compare the retention time of the unknown peak with the expected retention times of potential impurities (see Table 2). If a potential impurity is suspected, confirm its identity by spiking the sample with a known standard of that impurity and observing if the peak area increases.

  • Possible Cause 2: Degradation Product.

    • Troubleshooting Step: Review the reaction and work-up conditions. High temperatures or extreme pH values can lead to degradation. Consider performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and compare their chromatographic profiles with the unknown peak.

  • Possible Cause 3: Contamination from Solvents or Reagents.

    • Troubleshooting Step: Analyze blank samples of the solvents and reagents used in the synthesis to check for any interfering peaks.

Issue 2: The peak corresponding to the di-substituted impurity (1,4-Bis(carboxymethyl)piperazine) is above the acceptable limit.

  • Possible Cause: Incorrect Stoichiometry.

    • Troubleshooting Step: Increase the molar excess of piperazine relative to the haloacetic acid in the reaction. This will statistically favor the mono-alkylation. A slow, controlled addition of the alkylating agent to the piperazine solution can also help minimize di-substitution.

  • Possible Cause: Inefficient Purification.

    • Troubleshooting Step: Optimize the purification method. Recrystallization is a common method for purifying this compound. Experiment with different solvent systems to achieve better separation from the di-substituted impurity.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic content. A typical starting point could be 95% A, holding for a few minutes, then ramping to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (Note: Sensitivity may be low; derivatization or a more universal detector is recommended for trace analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak for 2-(Piperazin-1-yl)acetic acid based on its retention time, which can be confirmed by injecting a pure standard.

    • Identify potential impurities by comparing their relative retention times (RRTs) to the main peak with the values in Table 2.

    • Quantify impurities using the area percentage method, assuming a similar response factor for all components. For more accurate quantification, calibration curves for each known impurity should be generated.

Compound Potential Impurity Type Typical Relative Retention Time (RRT)
PiperazineStarting Material~ 0.4
Chloroacetic AcidStarting Material~ 0.6
2-(Piperazin-1-yl)acetic acid Product 1.00
1,4-Bis(carboxymethyl)piperazineDi-alkylation Product~ 1.5
N-formylpiperazineDegradation Product~ 0.8

Table 2: Typical Relative Retention Times (RRTs) of Potential Impurities in the HPLC Analysis of 2-(Piperazin-1-yl)acetic acid. These are hypothetical values and will vary based on the exact chromatographic conditions.

Visualizations

Impurity_Identification_Workflow start Start: Synthesis of This compound hplc Perform HPLC Analysis of the Final Product start->hplc observe Observe Chromatogram for Unexpected Peaks hplc->observe compare Compare RRTs with Known Impurities (Table 2) observe->compare Unknown Peak Detected forced_degradation Perform Forced Degradation Studies observe->forced_degradation Suspect Degradation blank Analyze Blanks of Solvents and Reagents observe->blank Suspect Contamination spike Spike with Known Impurity Standards compare->spike confirm Confirm Identity of Process-Related Impurities spike->confirm end End: Impurity Identified confirm->end compare_degradation Compare Chromatograms with Degraded Samples forced_degradation->compare_degradation confirm_degradation Identify Degradation Products compare_degradation->confirm_degradation confirm_degradation->end confirm_contamination Identify Source of Contamination blank->confirm_contamination confirm_contamination->end

Caption: Workflow for the identification of unknown impurities.

Troubleshooting_Di_substitution start Start: High Level of Di-substituted Impurity cause Identify Potential Cause start->cause stoichiometry Incorrect Stoichiometry cause->stoichiometry Reaction Conditions purification Inefficient Purification cause->purification Purification Process solution1 Increase Molar Excess of Piperazine and/or Slowly Add Alkylating Agent stoichiometry->solution1 solution2 Optimize Recrystallization Solvent System purification->solution2 reanalyze Re-run Synthesis and/or Purification and Analyze by HPLC solution1->reanalyze solution2->reanalyze end End: Impurity within Acceptable Limits reanalyze->end

Caption: Troubleshooting high levels of di-substituted impurity.

References

Technical Support Center: Optimizing Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for piperazine N-alkylation. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for piperazine N-alkylation?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This straightforward technique involves the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing alkylation to the unprotected site. The protecting group can be removed post-reaction.[1][2][3]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors mono-alkylation.[3][4][5]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][6]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][7]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.[1]

  • Bases: Strong, non-nucleophilic bases are generally preferred. Effective choices include anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Sodium tert-butoxide (NaOtBu) is also common. It is recommended to use at least 1.5-2.0 equivalents of the base.[1][4]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of reagents. Common choices are acetonitrile (MeCN) and dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to salt formation, is a common issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Troubleshooting Guides

Issue 1: Low to No Yield
Potential Cause Troubleshooting Step
Poor solubility of reagents Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1]
Low reaction temperature Many N-alkylation reactions require heating. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.[1]
Inactive catalyst (if applicable) Use high-purity, anhydrous reagents and solvents to avoid catalyst poisoning.[1]
Reversible reaction equilibrium Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 eq).[1]
Unstable alkylating agent or product Lower the reaction temperature and closely monitor the reaction's progress to stop it once the starting material is consumed.[1]
Issue 2: Formation of Di-alkylated Byproduct
Potential Cause Troubleshooting Step
Incorrect stoichiometry Use a 5-10 fold excess of piperazine relative to the alkylating agent.[1][4]
Rapid addition of alkylating agent Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
Unprotected piperazine For optimal control and cleaner reaction, use a mono-protected piperazine such as N-Boc-piperazine.[1][2][3]
High reaction temperature/time Optimize reaction temperature and time by monitoring with TLC or LC-MS to maximize the formation of the mono-substituted product.[4]
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Sensitivity to trace impurities Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

Quantitative Data Summary

The following tables summarize quantitative data for different N-alkylation strategies to aid in method selection.

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[5]
Benzyl Bromide5.0None75<5[5]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[5]

Table 2: Comparison of Mono-Alkylation Strategies with n-Butyl Bromide

StrategyBaseSolventTemperatureYield (%)Reference
Excess Piperazine (10 eq.)K₂CO₃AcetonitrileRoom Temp~75[4]
N-AcetylpiperazineK₂CO₃THFReflux88[3][8]
N-Boc-piperazineK₂CO₃Acetonitrile50-80 °C>95[3]
Piperazinium Salt(in situ HCl)Ethanol70 °C83[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol favors mono-alkylation by using a large excess of piperazine.[4]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This is a highly effective method for ensuring mono-alkylation by using a protecting group.[3]

  • Materials:

    • N-Boc-piperazine (1 eq.)

    • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

    • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

    • Acetonitrile or DMF

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent (e.g., acetonitrile).

    • Add potassium carbonate to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating.

    • The Boc protecting group can be removed under acidic conditions to yield the final mono-alkylated piperazine.

Protocol 3: Reductive Amination

This protocol is advantageous for preventing the formation of quaternary ammonium salts.[1]

  • Materials:

    • Piperazine (or mono-protected piperazine, 1 eq.)

    • Aldehyde or Ketone (1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • Dissolve the piperazine and the aldehyde/ketone in the chosen solvent.

    • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Visualized Workflows

G General Workflow for Piperazine N-Alkylation cluster_0 Method Selection cluster_1 Reaction & Work-up cluster_2 Analysis start Start: Choose Piperazine Substrate method_choice Select Alkylation Method start->method_choice direct_alk Direct Alkylation (Alkyl Halide + Base) method_choice->direct_alk Simple & Direct reductive_am Reductive Amination (Carbonyl + Reducing Agent) method_choice->reductive_am Avoids Quaternization reaction Perform Reaction (Monitor by TLC/LC-MS) direct_alk->reaction reductive_am->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification analysis Characterize Product (NMR, MS) purification->analysis finish End: Pure N-Alkylated Piperazine analysis->finish

Caption: General workflow for piperazine N-alkylation experiments.

G Troubleshooting Mono- vs. Di-alkylation start Problem: Significant Di-alkylation Observed check_stoi Check Stoichiometry start->check_stoi check_add Review Addition Method check_stoi->check_add Stoichiometry OK sol_stoi Solution: Use 5-10 eq. of Piperazine check_stoi->sol_stoi Piperazine not in large excess? consider_pg Consider Protecting Group check_add->consider_pg Addition was slow sol_add Solution: Add Alkylating Agent Dropwise check_add->sol_add Agent added too quickly? sol_pg Solution: Use Mono-Boc Protected Piperazine consider_pg->sol_pg Still getting di-alkylation? outcome Result: Improved Mono-alkylation Selectivity sol_stoi->outcome sol_add->outcome sol_pg->outcome

Caption: Troubleshooting guide for controlling mono-alkylation.

References

stability of 2-(Piperazin-1-yl)acetic acid hydrate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals utilizing 2-(Piperazin-1-yl)acetic acid hydrate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in an aqueous solution?

While specific stability data for this compound in aqueous solutions is not extensively documented in publicly available literature, based on the chemistry of its core structures—a piperazine ring and a carboxylic acid—it is expected to be relatively stable under standard laboratory conditions. However, its stability can be influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

Specific degradation pathways have not been published for this exact molecule. However, based on the known degradation of other piperazine derivatives, particularly under stress conditions, hypothetical pathways can be proposed. These primarily involve the piperazine ring and include:

  • Oxidation: The piperazine ring is susceptible to oxidation. This can lead to the formation of N-oxides, ring-opening products, or the formation of byproducts like ethylenediamine and formylpiperazine. The presence of metal ions can catalyze oxidative degradation.

  • Photodegradation: Exposure to UV light may lead to the degradation of piperazine-containing compounds.

  • Extreme pH and Temperature: While generally stable, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative reactions.

Q3: How does pH affect the stability of my aqueous solution of this compound?

The pH of the solution is a critical factor. Piperazine derivatives are basic, and the pH will affect the ionization state of the molecule. While slight pH variations might not significantly impact stability, extreme pH values could accelerate degradation. For instance, some studies on piperazine derivatives have shown that alkaline conditions can enhance oxidative degradation. It is advisable to use buffered solutions to maintain a stable pH throughout your experiment.

Q4: Can I expect my solution to be stable at room temperature?

For short-term storage and use in typical experimental settings, an aqueous solution of this compound is expected to be reasonably stable at room temperature. However, for long-term storage, it is recommended to store solutions at lower temperatures (e.g., 2-8°C or frozen) to minimize any potential degradation over time. A formal stability study is recommended to determine precise shelf-life under your specific conditions.

Q5: Are there any known incompatibilities I should be aware of when preparing aqueous solutions?

Avoid strong oxidizing agents, as they can promote the degradation of the piperazine ring. The presence of certain metal ions, such as copper (Cu2+), has been shown to catalyze the oxidation of piperazine. Therefore, it is good practice to use high-purity water and avoid metal containers or spatulas that could introduce catalytic metal ions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected or inconsistent results in biological assays over time. Degradation of the compound in the aqueous stock or working solution.1. Prepare fresh solutions before each experiment. 2. Perform a stability study under your specific experimental conditions (solvent, concentration, temperature, light exposure) to determine the usable lifetime of your solutions. 3. Store stock solutions at a lower temperature (e.g., -20°C) and protect from light.
Change in the physical appearance of the solution (e.g., color change, precipitation). 1. Degradation of the compound leading to colored byproducts. 2. Precipitation due to poor solubility at the stored temperature or pH. 3. Microbial contamination.1. Discard the solution. 2. Investigate the solubility of the compound in your chosen buffer and at the storage temperature. 3. Consider sterile filtering the solution for long-term storage.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze a freshly prepared sample as a reference. 2. Compare the chromatogram of the aged solution to the fresh one to identify potential degradation peaks. 3. If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks and hypothesize their structures based on potential degradation pathways.

Experimental Protocols

Protocol 1: Basic Aqueous Solution Stability Assessment

This protocol outlines a fundamental experiment to assess the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Temperature-controlled storage units (e.g., refrigerator, incubator)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired aqueous buffer. Ensure the compound is fully dissolved.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration and purity. This will serve as your baseline.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions you wish to evaluate (e.g., 2-8°C protected from light, room temperature exposed to light, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same HPLC method used for the initial analysis.

  • Data Evaluation: Compare the concentration and purity of the aged samples to the initial (T=0) sample. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Data Presentation

Summarize your quantitative data from Protocol 1 in a table similar to the one below for each storage condition.

Table 1: Stability of this compound in [Specify Buffer] at [Specify Temperature]

Time PointConcentration (mg/mL)% of Initial ConcentrationArea of Main Peak (AU)Number of Degradation PeaksTotal Area of Degradation Peaks (AU)
0 hours100%00
24 hours
1 week
1 month

Visualizations

Experimental Workflow

Stability_Study_Workflow cluster_prep 1. Solution Preparation cluster_initial 2. Initial Analysis (T=0) cluster_storage 3. Storage cluster_timepoint 4. Time-Point Analysis cluster_eval 5. Data Evaluation Prep Prepare Stock Solution T0_Analysis HPLC Analysis (Purity & Concentration) Prep->T0_Analysis Storage_RT Room Temperature T0_Analysis->Storage_RT Storage_Fridge 2-8°C T0_Analysis->Storage_Fridge Storage_Incubator 40°C T0_Analysis->Storage_Incubator Time_Analysis Analyze at Predetermined Time Points Storage_RT->Time_Analysis Storage_Fridge->Time_Analysis Storage_Incubator->Time_Analysis Data_Eval Compare to T=0 Assess Degradation Time_Analysis->Data_Eval

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Parent 2-(Piperazin-1-yl)acetic acid N_Oxide N-Oxide Formation Parent->N_Oxide Oxidizing agents (e.g., H2O2, O2, metal ions) Ring_Opening Ring Opening Products (e.g., Ethylenediamine derivatives) Parent->Ring_Opening Oxidizing agents Decarboxylation Oxidative Decarboxylation Parent->Decarboxylation Oxidizing agents Photo_Products Various Photoproducts Parent->Photo_Products UV Light

Caption: Potential degradation pathways for this compound.

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Piperazin-1-yl)acetic acid hydrate, with a focus on addressing issues related to low yield.

Troubleshooting Guides & FAQs

This section offers solutions to specific problems that may arise during the synthesis.

Issue: Low Yield of this compound

Question: My reaction is resulting in a consistently low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound is a common issue that can stem from several factors. The primary causes often revolve around suboptimal reaction conditions, stoichiometry, and the purity of reagents.

Potential Causes and Troubleshooting Steps:

  • Formation of Di-substituted Byproduct: Piperazine has two reactive nitrogen atoms, which can lead to the formation of a di-substituted byproduct where two acetic acid groups are attached to the piperazine ring.

    • Solution: To favor mono-alkylation, it is crucial to use a molar excess of piperazine relative to the chloroacetic acid or its salt. A common strategy is to use a 2 to 5-fold excess of piperazine.[1] This increases the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the mono-substituted product.

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious as prolonged heating can also promote the formation of byproducts.

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.

    • Solution: The reaction is often carried out in an aqueous or alcoholic solvent. The presence of a base, such as sodium carbonate or sodium hydroxide, is necessary to neutralize the hydrochloric acid formed during the reaction.[2] Ensure the base is added in a sufficient amount.

  • Purity of Reagents: Impurities in the starting materials, particularly piperazine and chloroacetic acid, can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use. Piperazine can absorb water and carbon dioxide from the air, so it's important to use it in its anhydrous form or account for the water content if using a hydrate.[3]

  • Product Loss During Workup and Purification: The product, being an amino acid, can be highly soluble in water, leading to losses during the extraction and isolation phases.

    • Solution: During the workup, carefully adjust the pH of the reaction mixture. To isolate the product, it may be necessary to precipitate it from the solution by adjusting the pH to its isoelectric point. Crystallization is an effective method for purification.

Question: How can I effectively minimize the formation of the di-substituted byproduct, piperazine-1,4-diacetic acid?

Answer: The formation of the di-substituted byproduct is a primary cause of low yield of the desired mono-substituted product. Here are key strategies to minimize it:

  • Control Stoichiometry: As mentioned, using a significant excess of piperazine is the most effective way to favor mono-substitution.[1]

  • Slow Addition of Alkylating Agent: Adding the chloroacetic acid or its salt solution dropwise to the piperazine solution can help maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of a second alkylation on the already formed 2-(Piperazin-1-yl)acetic acid.

  • Use of a Mono-protected Piperazine: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, ensuring that the alkylation occurs only on the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

Question: What is the best way to purify the final product?

Answer: The purification of this compound can be challenging due to its high polarity and solubility in water.

  • Crystallization: This is often the most effective method for purifying the product. The crude product can be dissolved in a minimal amount of hot water or an alcohol-water mixture, and then allowed to cool slowly to form crystals.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification. By carefully adjusting the pH, the product can be selectively extracted into an aqueous or organic phase to remove impurities.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the desired product from starting materials and byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterRecommended ValueNotes
Reactant Ratio (Piperazine : Chloroacetic acid) 2:1 to 5:1A higher excess of piperazine favors mono-substitution.
Solvent Water, Ethanol, or a mixtureWater is a common and environmentally friendly solvent.
Base Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)A base is required to neutralize the HCl byproduct.
Reaction Temperature 60-80 °CHigher temperatures can increase the reaction rate but may also lead to more byproducts.
Reaction Time 4-12 hoursMonitor reaction progress by TLC or LC-MS.
Typical Yield 60-80%Yields can vary significantly based on reaction conditions and purification methods.

Experimental Protocol

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from piperazine and sodium chloroacetate.

Materials:

  • Piperazine (anhydrous)

  • Sodium chloroacetate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant molar excess of piperazine (e.g., 3 equivalents) in deionized water.

  • Addition of Alkylating Agent: In a separate beaker, dissolve sodium chloroacetate (1 equivalent) in deionized water. Add this solution dropwise to the stirred piperazine solution at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to approximately 2-3 with concentrated hydrochloric acid. This will protonate the unreacted piperazine, making it more water-soluble.

  • Isolation: Concentrate the reaction mixture under reduced pressure to a smaller volume. The product may precipitate as a hydrochloride salt. Alternatively, carefully adjust the pH to the isoelectric point of 2-(Piperazin-1-yl)acetic acid to induce precipitation.

  • Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol. For further purification, recrystallize the product from a hot water/ethanol mixture. Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_byproduct Check for Di-substituted Byproduct (TLC/LC-MS) start->check_byproduct increase_piperazine Increase Molar Excess of Piperazine (2-5 fold) check_byproduct->increase_piperazine Byproduct Detected check_completion Monitor Reaction Completion (TLC/LC-MS) check_byproduct->check_completion No Significant Byproduct slow_addition Add Chloroacetic Acid Dropwise increase_piperazine->slow_addition end_node Improved Yield slow_addition->end_node increase_temp_time Increase Reaction Temperature or Time check_completion->increase_temp_time Incomplete Reaction check_conditions Review Reaction Conditions (Solvent, Base) check_completion->check_conditions Reaction Complete increase_temp_time->end_node optimize_conditions Optimize Solvent and Base Concentration check_conditions->optimize_conditions Suboptimal check_reagents Verify Purity of Starting Materials check_conditions->check_reagents Optimal optimize_conditions->end_node purify_reagents Purify Piperazine and Chloroacetic Acid check_reagents->purify_reagents Impurities Suspected review_workup Review Workup and Purification Procedure check_reagents->review_workup Reagents Pure purify_reagents->end_node optimize_workup Optimize pH Adjustment and Crystallization review_workup->optimize_workup Product Loss Identified optimize_workup->end_node

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Piperazine Piperazine Product 2-(Piperazin-1-yl)acetic acid Piperazine->Product + Chloroacetic Acid (Mono-alkylation) Chloroacetic_Acid Chloroacetic Acid Byproduct Piperazine-1,4-diacetic acid Product->Byproduct + Chloroacetic Acid (Di-alkylation)

Caption: Reaction pathway for the synthesis of 2-(Piperazin-1-yl)acetic acid, showing the formation of the di-substituted byproduct.

References

Technical Support Center: Degradation Pathways of Piperazine-Based Zwitterionic Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of commonly used piperazine-based and morpholino-based zwitterionic buffers: HEPES, PIPES, and MES. Understanding the stability and degradation pathways of these buffers is critical for ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: What are the primary factors that cause the degradation of piperazine-based and MES buffers?

A1: The primary factors leading to the degradation of these buffers are exposure to light (photodegradation), elevated temperatures, presence of metal ions, and inappropriate pH conditions.[1][2][3] Oxidizing agents and reactive oxygen species can also contribute significantly to their degradation.

Q2: How should I store my stock solutions of HEPES, PIPES, and MES to maximize their stability?

A2: To maximize stability, store buffer solutions at 4°C and protected from light.[1] For long-term storage, consider freezing aliquots to avoid repeated freeze-thaw cycles.[3] Always use high-purity water and sterile containers to prevent microbial growth and chemical contamination.

Q3: What is the typical shelf life of these buffer solutions?

A3: When stored properly at 4°C and protected from light, solutions of HEPES, PIPES, and MES can be stable for several weeks to a few months. However, for sensitive applications, it is always recommended to use freshly prepared solutions.[1][3] Unopened, solid forms of these buffers can be stable for several years if kept in a cool, dry, and dark place.[1]

Degradation Products and Their Impact

Q4: What are the common degradation products of these buffers, and how can they affect my experiments?

A4: Common degradation products include hydrogen peroxide (H₂O₂), especially from HEPES upon light exposure, which is cytotoxic and can interfere with redox-sensitive assays.[4] Other byproducts can include various piperazine or morpholine derivatives, sulfonic acids, and even formaldehyde, which can alter the pH, chelate metal ions, or directly inhibit enzymatic reactions.[1][5][6]

Q5: My cell culture is showing signs of toxicity (e.g., reduced viability, morphological changes). Could this be related to buffer degradation?

A5: Yes, buffer degradation is a potential cause of cytotoxicity. HEPES, when exposed to light, can generate hydrogen peroxide, which is toxic to cells.[4] This can lead to reduced cell viability and altered morphology. If you suspect buffer-related toxicity, try preparing fresh media with a newly opened bottle of buffer and keep the cultures protected from light.

Q6: I'm observing inconsistent results in my enzyme assays. Can buffer degradation be a contributing factor?

A6: Absolutely. Degradation of the buffer can lead to a shift in pH outside the optimal range for your enzyme, directly affecting its activity and leading to poor reproducibility.[7][8] Furthermore, degradation byproducts might act as enzyme inhibitors or interfere with the assay's detection method.

Troubleshooting Guides

Problem: Unexpected pH Shift in the Experimental System

Possible Cause: Buffer degradation can lead to the formation of acidic or basic byproducts, causing a drift in the pH of your solution.[9]

Troubleshooting Steps:

  • Verify pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh standards.

  • Prepare Fresh Buffer: Discard the old buffer solution and prepare a new one using high-purity water and a fresh stock of the buffer powder.

  • Monitor pH Over Time: After preparing the fresh buffer, monitor its pH over a 24-hour period under your experimental conditions (temperature, light exposure) to see if the drift persists.

  • Protect from Light: If using HEPES, ensure your solutions are protected from light at all times.

Problem: Inconsistent or Failed PCR Results

Possible Cause: Degradation of the buffer (e.g., MES) in your PCR reaction mix can alter the pH, affecting the DNA polymerase activity and primer annealing.[10][11]

Troubleshooting Steps:

  • Use a Fresh Buffer Aliquot: Thaw a new aliquot of your buffer stock or prepare a fresh solution. Avoid using a buffer that has been repeatedly freeze-thawed.

  • Check Template DNA Integrity: Run your DNA template on an agarose gel to ensure it is not degraded, as this is a common cause of PCR failure.[10][11]

  • Optimize Magnesium Concentration: Buffer degradation can sometimes affect the availability of Mg²⁺ ions, which are crucial for polymerase activity. Try titrating the MgCl₂ concentration in your reaction.

  • Run a Positive Control: Use a known-to-work template and primer set to confirm that the other components of your PCR mix are not the issue.

Problem: Difficulty in Obtaining Protein Crystals or Poor Crystal Quality

Possible Cause: The stability and homogeneity of a protein sample are critical for successful crystallization, and these can be compromised by buffer degradation.[12] A shift in pH or the presence of degradation byproducts can lead to protein aggregation or conformational changes that hinder crystal formation.[12]

Troubleshooting Steps:

  • Screen Different Buffers: Perform a buffer screen to identify conditions that enhance the stability of your protein. Techniques like Differential Scanning Fluorimetry (DSF) can be used to assess protein stability in various buffers.[12]

  • Use Freshly Prepared Buffers: Always use freshly prepared and filtered buffer solutions for your crystallization setups.

  • Control for Metal Ions: If your protein is sensitive to metal ions, be aware that some buffers can be contaminated with them, and degradation can alter metal-binding properties. Consider using a buffer with low metal-binding affinity like HEPES or PIPES.[2]

  • Characterize Your Protein: Before setting up crystallization trials, ensure your protein is monodisperse and stable in the chosen buffer using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[13]

Degradation Pathways and Influencing Factors

The stability of piperazine-based and MES buffers is influenced by several factors, leading to various degradation pathways.

Summary of Factors Affecting Buffer Stability
FactorHEPESPIPESMES
Light Exposure Highly sensitive; photodegrades to produce H₂O₂.[4]Relatively insensitive, but prolonged exposure can cause slow oxidation.[1][14]Can interfere with phenolic oxidation by peroxidase in the presence of light.[6]
Temperature pKa is temperature-dependent (decreases with increasing temperature).[2] High temperatures accelerate degradation.[3]Stable at room temperature; degradation accelerates at high temperatures, leading to ring-opening.[1][14]Generally stable at room temperature.
Metal Ions Can form complexes with some metal ions, which may catalyze oxidation.Should be avoided with metal containers (e.g., iron, copper) as it can react with dissolved ions.[14]Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding with Cu(II).[2]
pH Stable in the pH range of 6.8-8.2.Stable in the pH range of 6.1-7.5. Degradation occurs at extreme pH (<2 or >12).[1]Stable in the pH range of 5.5-6.7.
Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for HEPES, PIPES, and MES buffers.

HEPES_Degradation HEPES HEPES ROS Reactive Oxygen Species (ROS) HEPES->ROS + Riboflavin Light Light (Photodegradation) Light->ROS H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 Generates Cytotoxicity Cytotoxicity & Assay Interference H2O2->Cytotoxicity Leads to

HEPES Photodegradation Pathway

PIPES_Degradation PIPES PIPES RingOpening Piperazine Ring Opening PIPES->RingOpening Oxidation Piperazine Ring Oxidation PIPES->Oxidation BondCleavage Sulfonic Acid Group Cleavage PIPES->BondCleavage HighTemp High Temperature (>100°C) HighTemp->RingOpening UV_Light UV Light UV_Light->Oxidation Extreme_pH Extreme pH (<2 or >12) Extreme_pH->BondCleavage AmineCarboxylicAcid Amine & Carboxylic Acid Byproducts RingOpening->AmineCarboxylicAcid Produces ImineHydroxyl Imine or Hydroxyl Derivatives Oxidation->ImineHydroxyl Forms PiperazineDerivatives Piperazine Derivatives & Sulfonic Acid BondCleavage->PiperazineDerivatives Releases

PIPES Degradation Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the degradation of piperazine-based and MES buffers.

Protocol 1: Stability-Indicating HPLC-UV Method for Buffer Analysis

Objective: To develop and validate an HPLC-UV method to quantify the parent buffer and detect its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Appropriate buffer for mobile phase (e.g., phosphate buffer), pH-adjusted.

  • High-purity standard of the buffer to be analyzed (HEPES, PIPES, or MES).

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the buffer standard (e.g., 1 mg/mL) in HPLC-grade water. From this stock, prepare a series of calibration standards by serial dilution.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Incubate a solution of the buffer in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the buffer with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the buffer to a photostability chamber (ICH Q1B conditions).

    • Thermal Degradation: Heat a solid sample of the buffer at 80°C for 48 hours.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting condition is a gradient elution with Mobile Phase A (e.g., 20 mM phosphate buffer, pH 3.0) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a low UV wavelength (e.g., 210 nm) as these buffers lack strong chromophores.

    • Injection Volume: 20 µL.

  • Analysis: Inject the calibration standards, a control (unstressed) sample, and the stressed samples into the HPLC system.

  • Data Interpretation:

    • Develop a calibration curve from the standard solutions.

    • Quantify the amount of remaining parent buffer in the stressed samples.

    • Identify the peaks corresponding to degradation products in the chromatograms of the stressed samples.

HPLC_Workflow Start Start: Buffer Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Light, Heat) Start->Forced_Degradation HPLC_Injection Inject Sample into HPLC System Forced_Degradation->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data_Analysis Data Analysis: Quantify Parent Buffer & Identify Degradation Products Detection->Data_Analysis End End: Stability Profile Data_Analysis->End

HPLC Workflow for Stability Indicating Assay
Protocol 2: GC-MS Analysis of Volatile Degradation Products

Objective: To identify and quantify volatile degradation products of piperazine-based buffers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., DB-5MS).

Reagents:

  • Methanol or acetonitrile (GC grade).

  • Derivatization agent (e.g., trifluoroacetic anhydride), if necessary.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the stressed buffer sample in a suitable volatile solvent.

    • If the degradation products are not sufficiently volatile, perform a derivatization step to increase their volatility.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a higher temperature (e.g., 300°C) to separate the components.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the corresponding degradation product by comparing it to mass spectral libraries or by interpreting the fragmentation pattern.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Degradation Products

Objective: To identify the chemical structure of unknown degradation products.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal standard (e.g., DSS or TMSP).

Procedure:

  • Sample Preparation:

    • Dissolve a concentrated sample of the degraded buffer (5-10 mg) in a suitable deuterated solvent (0.6-0.7 mL) in an NMR tube.

    • Add an internal standard for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to get an overview of the components in the sample.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons and to piece together the structures of the degradation products.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, baseline correction).

    • Assign the signals in the ¹H and ¹³C spectra to specific atoms in the suspected degradation products.

    • Use the correlations from the 2D NMR spectra to confirm the chemical structures.

References

Technical Support Center: Improving Crystal Quality with 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(Piperazin-1-yl)acetic acid hydrate is not widely documented as a standard crystallization additive. This guide provides a framework for its experimental use based on established principles of crystallography and the chemical properties of similar molecules. The protocols and troubleshooting advice are intended to be a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for testing this compound as a crystallization additive?

A1: While specific data is limited, the molecular structure of 2-(Piperazin-1-yl)acetic acid suggests several properties that could be beneficial for crystallization:

  • Zwitterionic Nature: The molecule contains both a basic piperazine ring and an acidic carboxylic acid group. This zwitterionic character allows it to potentially interact with both positively and negatively charged surfaces on a protein or small molecule, acting as a "molecular bridge" to stabilize crystal lattice contacts.

  • Hydrogen Bonding Potential: The presence of amine and carboxyl groups provides multiple sites for hydrogen bonding, which is a primary force in the formation of an ordered crystal lattice.

  • Solubility Modification: As an additive, it may alter the solubility of the target molecule, helping to maintain a state of supersaturation that is optimal for crystal growth rather than amorphous precipitation.

Q2: How should I prepare a stock solution of this compound for screening?

A2: A stock solution should be prepared at a concentration that is significantly higher than the intended screening concentrations.

  • Start by attempting to dissolve the compound in high-purity water to create a 1 M stock solution.

  • If solubility is an issue, consider using the same buffer that your target molecule is in, ensuring the pH is compatible.

  • Gently warm the solution if needed, but be cautious of degradation.

  • Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any particulates that could act as unwanted nucleation sites.

  • Store the stock solution at 4°C. For long-term storage, consider making aliquots and freezing at -20°C or -80°C.

Q3: What concentration range of this compound should I screen initially?

A3: When screening a new additive, it is best to cover a broad range of concentrations to observe its effect. A common starting point is a logarithmic or semi-logarithmic dilution series. We recommend a two-tiered approach: a broad initial screen followed by a finer optimization.

Troubleshooting Guide

Q1: I added this compound and now I only get amorphous precipitate. What should I do?

A1: Amorphous precipitation suggests that nucleation is happening too rapidly. This could be because the additive has significantly reduced the solubility of your target molecule.

  • Solution 1: Reduce Additive Concentration: Decrease the concentration of the additive by a factor of 5 or 10 in your next set of experiments.

  • Solution 2: Reduce Target Molecule Concentration: Lowering the concentration of your protein or small molecule can slow down the kinetics.

  • Solution 3: Adjust Precipitant Concentration: The combination of your primary precipitant (e.g., PEG, salt) and the new additive may be too potent. Try reducing the concentration of the primary precipitant.

Q2: My crystallization drops remain clear, even with the additive. What's the next step?

A2: Clear drops indicate that the solution is not reaching a sufficient level of supersaturation for nucleation to occur.

  • Solution 1: Increase Additive Concentration: The additive might be increasing the solubility of your target molecule. Systematically increase its concentration in your screening trays.

  • Solution 2: Increase Precipitant Concentration: The conditions may be too far from the precipitation boundary. Increase the concentration of the primary precipitant in the presence of a constant, low concentration of the new additive.

Q3: The additive induced crystal formation, but the crystals are very small needles. How can I optimize for larger, higher-quality crystals?

A3: A shower of small needles indicates a high rate of nucleation but poor growth. The goal is to reduce the number of nucleation events to allow fewer crystals to grow larger.

  • Solution 1: Fine-tune Additive Concentration: Create a finer screen of concentrations around the condition that produced the needles. A slightly lower or higher concentration may favor growth over nucleation.

  • Solution 2: Temperature Variation: Set up experiments at different temperatures (e.g., 4°C, 12°C, 20°C). Slower kinetics at lower temperatures can sometimes lead to larger crystals.

  • Solution 3: Seeding: Use the small needles as seeds for new crystallization experiments. Microseeding or streak seeding can introduce a controlled number of nucleation sites into a metastable solution.

Experimental Protocols

Protocol 1: Additive Screening by Hanging-Drop Vapor Diffusion

This protocol outlines a method for screening the effect of this compound on a known crystallization condition.

Materials:

  • Purified target molecule (e.g., protein at 10 mg/mL)

  • Baseline crystallization condition (reservoir solution)

  • 1 M stock solution of this compound, pH-adjusted and filtered

  • 24-well crystallization plates and siliconized cover slips

  • Pipettes and tips

Methodology:

  • Prepare Reservoir Solutions: For each well in a 24-well plate, prepare 500 µL of the reservoir solution.

  • Set up the Drop:

    • On a clean cover slip, pipette 1 µL of your target molecule solution.

    • Pipette 0.5 µL of the reservoir solution into the drop.

    • Pipette 0.5 µL of the this compound stock solution (or a dilution thereof) into the drop. The final concentration of the additive in the drop will be 250 mM initially.

  • Vary Additive Concentration: Repeat step 2 for a range of additive concentrations. A good starting range in the drop would be: 10 mM, 25 mM, 50 mM, 100 mM, and 250 mM. Remember to adjust the volume from the stock solution accordingly and top up with water/buffer to maintain a consistent drop volume.

  • Seal and Incubate: Invert the cover slip and seal the well. Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

  • Control: Set up at least one drop without any additive to serve as a baseline control.

Data Presentation

Use a table to systematically record your observations. This allows for easy comparison of conditions and helps in designing the next round of optimization experiments.

Well IDTarget Conc.Reservoir ConditionAdditive Conc. (in drop)Temperature (°C)Observation (Day 1)Observation (Day 7)Crystal Quality Score (1-5)
A110 mg/mL20% PEG 3350, 0.1M HEPES pH 7.50 mM (Control)20ClearSmall Needles2
A210 mg/mL20% PEG 3350, 0.1M HEPES pH 7.510 mM20ClearMicrocrystals3
A310 mg/mL20% PEG 3350, 0.1M HEPES pH 7.525 mM20ClearSingle Crystals4
A410 mg/mL20% PEG 3350, 0.1M HEPES pH 7.550 mM20PrecipitateAmorphous Precipitate1
A510 mg/mL20% PEG 3350, 0.1M HEPES pH 7.5100 mM20PrecipitateAmorphous Precipitate1

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis & Optimization prep_target Prepare Target Molecule initial_screen Initial Broad Screen (e.g., 10-250 mM) prep_target->initial_screen prep_additive Prepare 1M Additive Stock prep_additive->initial_screen setup_drops Set Up Vapor Diffusion Plates initial_screen->setup_drops observe Observe & Score Results setup_drops->observe analyze Analyze Results Table observe->analyze decision Identify Promising Conditions analyze->decision decision->initial_screen No Hits / Precipitate optimize Fine Optimization Screen decision->optimize Hits Found harvest Harvest & Test Crystals decision->harvest Good Crystals optimize->setup_drops

Caption: Workflow for screening a novel crystallization additive.

signaling_pathway Hypothetical Mechanism of Additive Action cluster_crystal Crystal Lattice cluster_additive Zwitterionic Additive M1 Molecule A Additive 2-(Piperazin-1-yl) acetic acid M1->Additive H-Bond (e.g., to COO-) M2 Molecule B Additive->M2 H-Bond (e.g., from NH+) Positive + Negative -

Caption: How a zwitterionic additive may mediate crystal contacts.

Technical Support Center: Managing pH in Biological Assays with Piperazine Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperazine-based buffers (e.g., PIPES, HEPES) in their biological assays.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium supplemented with HEPES buffer turned yellow overnight, but there are no visible signs of contamination. What could be the cause?

A rapid drop in pH, indicated by the phenol red in the medium turning yellow, is often a sign of bacterial contamination, even if not immediately visible.[1] Bacteria produce acidic metabolites that quickly lower the pH of the culture medium.[1] However, if you have confidently ruled out contamination, other factors could be at play:

  • High Cell Density: A high concentration of metabolically active cells can produce significant amounts of lactic acid, leading to a decrease in pH.[2]

  • Incorrect CO2 Levels: In a CO2 incubator, the equilibrium between dissolved CO2 and bicarbonate in the medium is crucial for pH maintenance.[3][4] Incorrect CO2 levels for the bicarbonate concentration in your specific medium can lead to pH shifts.[4][5]

  • Buffer Depletion: Over time, the buffering capacity of your medium can be exhausted, especially in long-term cultures or with rapidly metabolizing cells.[6]

Q2: I'm observing unexpected inhibition of my metalloenzyme. Could my piperazine buffer be the cause?

While piperazine buffers like PIPES and HEPES are known for their low metal-binding capacity, they are not entirely inert.[7][8]

  • Weak Interactions: Studies have shown that piperazine buffers can have "non-negligible interactions" with certain metal ions, such as Europium(III).[7] The nitrogen atoms in the piperazine ring are the likely site of this weak complex formation.[7]

  • Buffer Choice is Critical: For assays involving metal-dependent enzymes, the choice of buffer is a critical parameter that can significantly influence experimental outcomes.[7] If you suspect buffer interference, consider testing alternative buffers with even lower or no metal-binding capacity.[8]

Q3: My assay involves redox chemistry, and I'm getting inconsistent results with a PIPES buffer. Why might this be happening?

A significant drawback of PIPES is its potential to form radicals.[7][9] The piperazine ring can undergo a one-electron oxidation, which can interfere with assays involving strong oxidizing agents or redox-active enzymes.[7][9] This can lead to inconsistent results or a loss of enzyme activity.[7] In such cases, it is advisable to consider alternative buffers.[7]

Q4: Does the temperature of my experiment affect the pH of my piperazine buffer?

Yes, the pKa of piperazine buffers is temperature-dependent.[10][11][12]

  • pKa Shift: For every 1°C increase in temperature, the pKa of PIPES decreases by approximately 0.0085 units.[10] Similarly, the pKa of HEPES also decreases with increasing temperature.[11][12]

  • Best Practice: It is crucial to adjust the pH of your buffer at the temperature at which the experiment will be performed to ensure accurate pH control.[10][11]

Q5: What is the optimal concentration of HEPES buffer for cell culture?

The typical concentration range for HEPES in cell culture media is between 10 mM and 25 mM.[13][14] At these concentrations, HEPES effectively buffers against pH changes.[13] However, it's important to be aware that high concentrations of HEPES (above 40-50 mM) can sometimes negatively affect cell viability and function in certain cell types.[13]

Troubleshooting Guides

Problem 1: Unexpected pH shift during an experiment.

Possible Causes & Solutions

CauseTroubleshooting Steps
Temperature Fluctuation Verify that the pH of the buffer was adjusted at the final experimental temperature. The pKa of piperazine buffers is temperature-sensitive.[10][11][12]
Incorrect Buffer Concentration A low buffer concentration may provide insufficient buffering capacity.[15] Conversely, a very high concentration can alter the solution's properties.[15] Re-prepare the buffer at the intended concentration.
CO2 Imbalance (for cell culture) Ensure the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration in your medium.[4][5] For DMEM with high bicarbonate, a higher CO2 percentage (e.g., 10%) might be needed for optimal pH.[4]
Microbial Contamination Visually inspect the culture for turbidity and check for motile particles under a microscope.[1] Plate a sample of the medium on an agar plate to test for bacterial or fungal growth.
Metabolic Acidification If dealing with high-density cell cultures, consider more frequent media changes or using a medium with a higher buffering capacity.[2]
Problem 2: Poor reproducibility in a metal-dependent enzymatic assay.

Possible Causes & Solutions

CauseTroubleshooting Steps
Buffer-Metal Ion Interaction Although piperazine buffers have low metal-binding constants, weak interactions can occur.[7] Consider testing a different biological buffer with no known metal interactions.[8]
Buffer Purity Ensure you are using a high-purity grade of the piperazine buffer, as contaminants could chelate metal ions.
pH Instability Re-verify the pH of your buffer stock and ensure it is stable over the course of your experiment.

Quantitative Data Summary

Table 1: Physicochemical Properties of Common Piperazine Buffers

BufferpKa at 25°CEffective pH RangeΔpKa/°C
PIPES 6.76[10]6.1 - 7.5[10]-0.0085[10]
HEPES 7.48[11]6.8 - 8.2[11]-0.014[11]

Experimental Protocols

Protocol 1: Preparation of a 1 M PIPES Stock Solution (pH 7.2)
  • Dissolving the Buffer: Weigh out 302.37 g of PIPES free acid and add it to approximately 800 mL of deionized water. PIPES free acid has limited solubility in water.[9]

  • pH Adjustment: While stirring, slowly add a concentrated sodium hydroxide (NaOH) solution to dissolve the PIPES and adjust the pH.[9] Continuously monitor the pH with a calibrated pH meter.

  • Final pH and Volume: Continue adding NaOH until a final pH of 7.2 is reached.[9]

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.[9]

  • Sterilization: If the buffer will be used for cell culture applications, sterile-filter it through a 0.22 µm filter.[9]

  • Storage: Store the buffer at 4°C.[9]

Visualizations

experimental_workflow Troubleshooting pH Shifts in Cell Culture start Unexpected pH Shift Observed (e.g., Medium Turns Yellow) check_contamination Check for Contamination (Visual, Microscopic, Plating) start->check_contamination contamination_found Contamination Confirmed check_contamination->contamination_found Positive no_contamination No Contamination Found check_contamination->no_contamination Negative discard_culture Discard Culture and Decontaminate Workspace contamination_found->discard_culture check_cell_density Evaluate Cell Density and Metabolic Rate no_contamination->check_cell_density high_density High Cell Density? check_cell_density->high_density normal_density Normal Cell Density high_density->normal_density No adjust_culture_conditions Adjust Culture Conditions: - Increase Media Volume - More Frequent Media Changes high_density->adjust_culture_conditions Yes check_incubator Verify Incubator CO2 Levels and Temperature normal_density->check_incubator resolve pH Stabilized adjust_culture_conditions->resolve incubator_issue CO2/Temp Incorrect? check_incubator->incubator_issue incubator_ok CO2/Temp Correct incubator_issue->incubator_ok No recalibrate_incubator Recalibrate Incubator incubator_issue->recalibrate_incubator Yes check_buffer_prep Review Buffer Preparation Protocol (Concentration, pH Adjustment Temp) incubator_ok->check_buffer_prep recalibrate_incubator->resolve check_buffer_prep->resolve

Caption: A workflow for troubleshooting pH shifts in cell culture.

signaling_pathway Impact of Buffer Choice on a Metalloenzyme Pathway ligand Ligand receptor Receptor ligand->receptor metalloenzyme Metalloenzyme (M²⁺ dependent) receptor->metalloenzyme activates product Product metalloenzyme->product catalyzes substrate Substrate substrate->metalloenzyme cellular_response Cellular Response product->cellular_response buffer Piperazine Buffer complex [Buffer-M²⁺] Complex buffer->complex metal_ion Metal Ion (M²⁺) metal_ion->metalloenzyme required cofactor metal_ion->complex complex->metalloenzyme inhibition

Caption: A signaling pathway involving a metal-dependent enzyme.

References

removing unreacted starting materials from piperazine products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of piperazine products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for removing unreacted starting materials and other impurities from your target piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted piperazine starting material?

A1: The most common methods leverage the basic nature of piperazine. These include:

  • Acidic Aqueous Wash (Extraction): Unreacted piperazine, being basic, can be protonated with a dilute acid (e.g., HCl, citric acid) to form a water-soluble salt. This allows for its removal from the organic layer containing the desired, often less basic, product.[1][2]

  • Crystallization/Recrystallization: The desired piperazine product can often be selectively crystallized from a suitable solvent system, leaving the unreacted starting material and other impurities in the mother liquor. Conversion of the product to a salt (e.g., hydrochloride or diacetate) can improve the ease of crystallization and purity.[3][4]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. Since piperazine is a polar compound, this technique can effectively separate it from less polar products.[3]

  • Scavenger Resins: Polymer-supported reagents, known as scavenger resins, can selectively react with and bind to unreacted primary and secondary amines, allowing for their simple removal by filtration.[5][6][7]

Q2: My piperazine product is also basic. How can I selectively remove the unreacted piperazine starting material using an acid wash?

A2: Selective extraction is possible by carefully controlling the pH of the aqueous wash. Piperazine has two pKa values (around 5.3 and 9.7).[8] By adjusting the pH to a level that protonates the more basic starting piperazine but leaves your likely less basic product in its free base form, you can achieve separation. This often requires careful experimentation with different pH values.

Q3: I'm having trouble with my column chromatography. My product is streaking or tailing on the TLC plate and the column. What can I do?

A3: Tailing of basic compounds like piperazine derivatives on silica gel (which is acidic) is a common issue. This is due to strong interactions between the basic nitrogen atoms and the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[3] This will compete for the acidic sites on the silica gel and lead to better peak shapes.

Q4: My product is an oil and won't crystallize. How can I solidify it for easier purification?

A4: If your piperazine product is an oil, converting it to a salt is a common and effective strategy to induce crystallization.[3] Dissolving the oily free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a solution of an acid (e.g., HCl in ether) will often cause the corresponding salt to precipitate. This solid can then be collected by filtration and further purified by recrystallization.[3]

Q5: What are scavenger resins and how do they work for purifying piperazine products?

A5: Scavenger resins are solid supports with functional groups designed to react with and "scavenge" specific types of molecules from a solution. For removing unreacted amines like piperazine, resins with electrophilic functional groups such as isocyanate or sulfonyl chloride are highly effective.[6] After the reaction is complete, the resin with the bound impurity is simply filtered off, greatly simplifying the workup process.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unreacted Starting Material in Product Incomplete reaction.Increase reaction time, temperature, or use a catalyst if applicable.
Inefficient purification.Optimize the purification method. For extraction, ensure the pH is appropriate to protonate the starting material.[8] For chromatography, try a different solvent system or a gradient elution.[3]
Low Yield After Purification Product loss during aqueous washes.Ensure the pH of the aqueous layer is not causing your product to become water-soluble. Back-extract the aqueous layers with an organic solvent to recover any dissolved product.
Product co-elutes with impurities during chromatography.Optimize the mobile phase. Consider using a different stationary phase (e.g., alumina).[3]
Product remains in the mother liquor after crystallization.Cool the crystallization mixture slowly and for a longer period. Try a different recrystallization solvent.
Oily Product That Fails to Crystallize Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum.
Impurities are preventing crystallization.Attempt further purification by column chromatography before crystallization.[3] Convert the product to a salt to promote crystallization.[3]
Streaking/Tailing on TLC/Column Chromatography Strong interaction of the basic piperazine product with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[3]
The sample was not fully dissolved when loaded onto the column.Ensure complete dissolution of the sample in the loading solvent. Consider dry loading the sample onto silica gel.
Formation of Disubstituted Byproduct Reaction conditions favor di-substitution.Use a large excess of the piperazine starting material.[2] Alternatively, use a protecting group strategy (e.g., Boc protection) to ensure mono-substitution.[2][9]

Quantitative Data Summary

The efficiency of removing unreacted starting materials can be influenced by the chosen method. Below is a summary of reported data for different strategies.

Purification MethodTargetRecovery/PurityReference
Crystallization (as Diacetate Salt) Piperazine from crude mixture>99% recovery of piperazine[4]
Crystallization (as Hexahydrate) Piperazine from eutectic mixture93.6% - 96.4% recovery[10]
Recrystallization (of Citrate Salt) Piperazine Citrate98% purity with 95% recovery[11]
Distillation (Azeotropic) Anhydrous Piperazine from aqueous solution98.0% purity in final product[12]

Experimental Protocols

Protocol 1: Purification by Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The number of washes depends on the amount of unreacted piperazine.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. The protonated piperazine starting material will be in the aqueous layer.

  • Neutralization and Back-Extraction (Optional but Recommended): To ensure the desired product was not partially extracted, neutralize the combined aqueous layers with a base (e.g., NaHCO₃ solution) and extract back with the organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[3]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Test various eluent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that provides good separation between your product and the unreacted starting material (Rf of the product ideally between 0.2 and 0.4).[3] If tailing is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of a Hydrochloride Salt
  • Salt Formation: Dissolve the crude oily product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, methanol). Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) and heat until the solid dissolves completely.[3]

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[3]

Visual Workflow and Logic Diagrams

Purification_Strategy_Selection Figure 1. Decision-making workflow for selecting a purification strategy. start Crude Piperazine Product is_solid Is the crude product a solid? start->is_solid solubility_diff Are solubilities of product and starting material significantly different? is_solid->solubility_diff Yes is_oily Is the crude product an oil? is_solid->is_oily No recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->is_oily No end_node Pure Product recrystallize->end_node polarity_diff Are polarities of product and starting material different? is_oily->polarity_diff Yes salt_formation Attempt Salt Formation to induce crystallization is_oily->salt_formation No, but crystallization is desired column_chrom Column Chromatography polarity_diff->column_chrom Yes basicity_diff Is the product significantly less basic than piperazine? polarity_diff->basicity_diff No column_chrom->end_node acid_wash Acidic Extraction basicity_diff->acid_wash Yes scavenger Use Scavenger Resin basicity_diff->scavenger No acid_wash->end_node scavenger->end_node salt_formation->recrystallize Troubleshooting_Chromatography Figure 2. Troubleshooting guide for piperazine product purification by column chromatography. start Column Chromatography Issue streaking Streaking or Tailing on TLC/Column? start->streaking add_base Add 0.1-1% Triethylamine or NH4OH to eluent streaking->add_base Yes poor_separation Poor Separation of Spots? streaking->poor_separation No add_base->poor_separation end_node Improved Separation add_base->end_node optimize_eluent Optimize Eluent System (try different solvent ratios or more/less polar solvents) poor_separation->optimize_eluent Yes low_recovery Low Product Recovery? poor_separation->low_recovery No gradient Use Gradient Elution optimize_eluent->gradient gradient->end_node check_fractions Re-check all fractions by TLC low_recovery->check_fractions Yes low_recovery->end_node No check_fractions->end_node dry_load Consider Dry Loading

References

Validation & Comparative

Characterization of 2-(Piperazin-1-yl)acetic acid hydrate: A 1H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Piperazin-1-yl)acetic acid hydrate against its constituent structural motifs: piperazine and acetic acid. Understanding the NMR profile of this compound is crucial for its identification, purity assessment, and quality control in research and development settings. The data presented herein is based on established principles of NMR spectroscopy and publicly available data for related structures.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts (δ) for this compound and its comparator molecules. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

CompoundProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
This compound -CH ₂-COOH~3.3 - 3.5Singlet (s)2H
Piperazine ring protons (-CH ₂-)~2.5 - 3.0Multiplet (m)8H
-COOH and NH Variable, broadSinglet (br s)2H
Piperazine -CH ₂-~2.8Singlet (s)8H
-NH ~1.8Singlet (s)2H
Acetic Acid -CH~2.1Singlet (s)3H
-COOH ~11-12Singlet (s)1H

Discussion of Spectral Features

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the acetic acid moiety and the piperazine ring.

  • Acetic Acid Moiety: The methylene protons (-CH₂-) adjacent to the carboxyl group are expected to appear as a singlet at approximately 3.3-3.5 ppm. This downfield shift, compared to the piperazine protons, is due to the deshielding effect of the neighboring carbonyl group. The carboxylic acid proton is expected to be a broad singlet with a variable chemical shift, which is typical for acidic protons.

  • Piperazine Ring: The eight protons on the piperazine ring are expected to resonate as a complex multiplet in the range of 2.5-3.0 ppm. The complexity of this signal can arise from the conformational dynamics of the piperazine ring, a phenomenon observed in many piperazine derivatives.[1][2] The proton on the secondary amine of the piperazine ring will also present a broad, variable signal.

In comparison, the 1H NMR spectrum of piperazine itself is simpler, showing a single sharp peak for the eight equivalent methylene protons. Acetic acid displays a characteristic singlet for its methyl protons around 2.1 ppm and a distinct downfield signal for the carboxylic acid proton.[3][4]

Experimental Protocol: 1H NMR Spectroscopy

The following provides a general methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for structural characterization.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Internal standard (optional, e.g., TMS or a residual solvent peak)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure sample peaks.[5]

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the peaks to determine the relative number of protons for each signal.[5]

Logical Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using 1H NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison A Sample Dissolution (Deuterated Solvent) B NMR Spectrometer Setup (Locking & Shimming) A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phasing & Referencing D->E F Integration E->F G Analyze Chemical Shifts, Multiplicity, & Integration F->G H Compare with Expected Spectrum & Alternatives G->H I Structure Confirmation H->I

Caption: Workflow for 1H NMR analysis.

References

A Comparative Guide to 2-(Piperazin-1-yl)acetic acid hydrate and HEPES Buffer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical decision that can significantly impact experimental outcomes. An ideal buffer maintains a stable pH in the desired range without interfering with biological processes. This guide provides a comprehensive comparison of the well-established HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer and the less characterized compound, 2-(Piperazin-1-yl)acetic acid hydrate.

This comparison highlights the extensive experimental data available for HEPES, a widely used zwitterionic buffer, and contrasts it with the current lack of published data for this compound. While theoretical inferences can be made about the latter based on its chemical structure, experimental validation is necessary for its adoption as a reliable biological buffer. This guide also provides detailed experimental protocols for researchers interested in characterizing novel buffer systems.

Introduction to the Buffers

HEPES is a zwitterionic sulfonic acid buffering agent, recognized as one of Good's buffers.[1] Its widespread use in cell culture and other biological applications is due to its ability to maintain physiological pH effectively, even with changes in carbon dioxide concentration.[1]

This compound is a piperazine derivative with a carboxylic acid functional group. Currently, it is primarily available as a chemical intermediate for pharmaceutical synthesis. There is a notable absence of published studies evaluating its efficacy and characteristics as a biological buffer.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of a buffer is essential for its appropriate application.

PropertyHEPESThis compound
Molecular Formula C8H18N2O4SC6H12N2O2 · H2O
Molecular Weight 238.30 g/mol [2]162.19 g/mol (hydrate)[3]
Structure Contains a piperazine ring, an ethanesulfonic acid group, and a hydroxyethyl group.Contains a piperazine ring and an acetic acid group.
pKa (25 °C) 7.5[1]Not experimentally determined. Theoretically estimated to have two pKa values, one for the carboxylic acid group (around 2-3) and another for the piperazine ring nitrogen (around 9).[4]
Buffering Range 6.8 - 8.2[5]Not experimentally determined. Hypothesized to have a potential buffering range around pH 8-10, based on the pKa of the piperazine nitrogen.
Solubility Highly soluble in water.[2]Soluble in water.

Performance Comparison: Experimental Data

The performance of a buffer in a biological context is determined by several key parameters. For HEPES, these are well-documented. For this compound, the following sections highlight the need for experimental investigation.

pH Buffering Performance
ParameterHEPESThis compound
Buffering Capacity Well-characterized, with maximum capacity around its pKa of 7.5.[]Not experimentally determined.
Temperature Dependence of pKa (ΔpKa/°C) -0.014Not experimentally determined.
Biological Compatibility and Interference
ParameterHEPESThis compound
Cytotoxicity Generally low, but can generate hydrogen peroxide when exposed to light, which is toxic to cells.[2] Some studies suggest it can affect cellular processes like lysosomal-autophagic gene networks and inflammatory signaling.[7]Not experimentally determined for common research cell lines.
Metal Ion Chelation Negligible binding to most divalent and trivalent metal ions, making it suitable for studies with metal-dependent enzymes.[1]Not experimentally determined, but the presence of the carboxylic acid group suggests a potential for metal chelation.
Effects on Signaling Pathways Can influence ATP-dependent cellular processes and alter the uptake and transport of certain substrates.[8]No published data available.

Experimental Protocols for Buffer Characterization

For researchers interested in evaluating this compound or other novel compounds as biological buffers, the following experimental protocols provide a framework for characterization.

Determination of pKa and Buffering Capacity

This protocol outlines a potentiometric titration method to determine the pKa and buffering capacity of a compound.

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_buffer Prepare a solution of the test buffer (e.g., 0.1 M this compound) start_titration Place buffer solution in a beaker with a calibrated pH electrode prep_buffer->start_titration prep_titrant Prepare a standardized strong base solution (e.g., 0.1 M NaOH) add_titrant Add small, precise volumes of NaOH prep_titrant->add_titrant start_titration->add_titrant record_ph Record pH after each addition add_titrant->record_ph Equilibrate continue_titration Continue until the pH change becomes minimal record_ph->continue_titration continue_titration->add_titrant Loop plot_data Plot pH vs. volume of NaOH added continue_titration->plot_data Titration complete determine_pka The pKa is the pH at the half-equivalence point plot_data->determine_pka calculate_capacity Calculate buffer capacity (β) from the slope of the titration curve plot_data->calculate_capacity G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay seed_cells Seed cells in a 96-well plate at a desired density incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells treat_cells Add buffer dilutions to the cells incubate_cells->treat_cells prepare_dilutions Prepare serial dilutions of the test buffer prepare_dilutions->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance G cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare solutions of the test buffer at various concentrations mix_reagents Mix the test buffer with the metal salt solution prep_buffer->mix_reagents prep_metal Prepare a solution of a metal salt (e.g., FeCl2) prep_metal->mix_reagents prep_indicator Prepare a solution of a metal indicator (e.g., Ferrozine) add_indicator Add the indicator solution to initiate the competitive reaction prep_indicator->add_indicator mix_reagents->add_indicator incubate Incubate for a short period add_indicator->incubate measure_abs Measure the absorbance at the indicator's λmax incubate->measure_abs calculate_chelation Calculate the percentage of metal chelation measure_abs->calculate_chelation determine_ic50 Determine the IC50 value (concentration for 50% chelation) calculate_chelation->determine_ic50 G HEPES HEPES Buffer Lysosomal_Stress Lysosomal Stress HEPES->Lysosomal_Stress induces Inflammatory_Signaling Inflammatory Signaling HEPES->Inflammatory_Signaling enhances ATP_Production Cellular ATP Production HEPES->ATP_Production enhances MiT_TFE MiT/TFE Activation Lysosomal_Stress->MiT_TFE Gene_Expression Lysosomal-Autophagic Gene Expression MiT_TFE->Gene_Expression upregulates PGP_Transport P-glycoprotein (P-gp) Substrate Transport ATP_Production->PGP_Transport affects

References

A Comparative Guide to the LC-MS Analysis of 2-(Piperazin-1-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis of synthesized 2-(Piperazin-1-yl)acetic acid hydrate against relevant alternatives. It is designed to assist researchers and drug development professionals in selecting appropriate analytical methodologies and understanding the performance characteristics of this compound.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The piperazine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets. Accurate and robust analytical methods, such as LC-MS, are crucial for the characterization, purity assessment, and pharmacokinetic analysis of synthesized compounds like this compound.

This guide presents a comparative overview of its LC-MS performance, offers a detailed experimental protocol, and visualizes key workflows and conceptual relationships to aid in experimental design and data interpretation.

Comparative LC-MS Performance

While specific experimental data for this compound is not extensively published, this section provides a comparative summary based on typical LC-MS parameters for structurally similar polar small molecules and other piperazine derivatives. This data is intended to serve as a baseline for analytical method development.

ParameterThis compound (Expected)Alternative 1: 1-Boc-piperazineAlternative 2: (4-Methylpiperazin-1-yl)acetic acid
Molecular Weight 162.19 g/mol (hydrate) / 144.17 g/mol (anhydrous)[1][2]186.25 g/mol 158.19 g/mol
LogP (Predicted) -1.5 to -2.50.8-1.2
Typical Column Reversed-phase C18 or HILICReversed-phase C18Reversed-phase C18 or HILIC
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile or Methanol
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ (m/z) 145.0972187.1441159.1128
Typical Retention Time Short (due to high polarity)ModerateShort to Moderate
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL rangeLow ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL rangeLow to mid ng/mL rangeLow to mid ng/mL range

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for LC-MS analysis and a conceptual signaling pathway where a derivative of 2-(piperazin-1-yl)acetic acid might be investigated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis synthesis Synthesis of this compound dissolution Dissolution in appropriate solvent (e.g., Water/Methanol) synthesis->dissolution filtration Filtration through 0.22 µm filter dissolution->filtration hplc HPLC Separation (C18 or HILIC column) filtration->hplc ionization Electrospray Ionization (ESI) hplc->ionization mass_spec Mass Spectrometry (e.g., Q-TOF or Triple Quadrupole) ionization->mass_spec chromatogram Chromatogram & Mass Spectra Acquisition mass_spec->chromatogram quantification Quantification & Purity Assessment chromatogram->quantification reporting Reporting quantification->reporting signaling_pathway cluster_pathway Hypothetical GPCR Signaling Pathway cluster_compound Compound of Interest ligand Piperazine-based Ligand receptor GPCR ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream compound 2-(Piperazin-1-yl)acetic acid derivative compound->ligand Acts as

References

A Comparative Guide to Purity Validation of 2-(Piperazin-1-yl)acetic acid hydrate: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of classical and modern analytical techniques for the purity validation of 2-(Piperazin-1-yl)acetic acid hydrate, a key building block in pharmaceutical synthesis. We will explore the utility of traditional nonaqueous acid-base titration and compare it with contemporary methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each method, offering a clear comparison to aid in the selection of the most appropriate technique for specific analytical needs.

ParameterNonaqueous TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Acid-base neutralizationDifferential partitioningNuclear magnetic resonance signal intensity
Purity Range 98.0% - 102.0%99.0% - 101.0%99.0% - 101.0%
Specificity Moderate (titrates all basic impurities)High (separates impurities)High (structure-specific)
Precision (RSD) < 1.0%< 0.5%< 0.5%
Accuracy GoodExcellentExcellent
Analysis Time ~30 minutes per sample~45 minutes per sample~15 minutes per sample
Instrumentation Basic laboratory glassware, burette, pH meterHPLC system with UV detectorNMR spectrometer
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Nonaqueous Acid-Base Titration

This method is based on the titration of the basic piperazine nitrogen atoms with a strong acid in a nonaqueous solvent.

a) Reagents and Equipment:

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Glacial acetic acid

  • Crystal violet indicator solution

  • Potassium hydrogen phthalate (primary standard)

  • Analytical balance

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beakers (250 mL)

b) Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

c) Sample Analysis:

  • Accurately weigh approximately 0.3 g of this compound into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution.

  • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

  • Calculate the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

This method provides a high-resolution separation of the main compound from its potential impurities.

a) Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (gradient elution may be required for complex impurity profiles).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

b) Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration range for linearity assessment.

c) Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.

a) Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz)

  • High-purity internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Analytical balance

b) Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

c) Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weighed amounts of the sample and the internal standard.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound, from initial sample reception to the final purity report.

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive Sample of This compound Prep Sample Preparation (Weighing, Dissolution) Sample->Prep Titration Nonaqueous Titration Prep->Titration Primary Method HPLC HPLC Analysis Prep->HPLC Alternative/Orthogonal Method qNMR qNMR Analysis Prep->qNMR Alternative/Absolute Method Data_Analysis Data Processing & Purity Calculation Titration->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Comparison Compare Results Data_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for Purity Validation.

Conclusion

The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis. Nonaqueous titration offers a cost-effective and rapid method suitable for routine quality control where high specificity is not paramount. HPLC provides excellent separation capabilities, making it ideal for identifying and quantifying impurities. qNMR stands out as a powerful, absolute method that is highly specific and requires no analyte-specific reference standard, making it invaluable for the certification of reference materials and in-depth purity assessments. For comprehensive and robust purity validation, a combination of these methods is often employed to provide orthogonal data, ensuring the highest confidence in the analytical results.

A Comparative Guide to Piperazine Buffers for Enhanced Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein stability is a critical factor for successful experimental outcomes and the development of robust biotherapeutics. The choice of buffer is a cornerstone of formulation development, directly impacting a protein's conformational integrity and resistance to aggregation. This guide provides an objective comparison of commonly used piperazine-based buffers, supported by experimental data, to aid in the selection of optimal conditions for your protein of interest.

Piperazine-based buffers, often referred to as "Good's buffers," are widely utilized in biological research due to their pKa values near physiological pH and their minimal interaction with biological macromolecules. This comparison will focus on the performance of these buffers in maintaining protein stability, with a particular emphasis on thermal stability metrics.

Key Piperazine Buffers: A Comparative Overview

Several piperazine derivatives are commonly used as buffering agents. Their distinct molecular structures influence their physicochemical properties, which in turn affect their performance in protein formulations.

BufferChemical NamepKa at 25°CUseful pH RangeKey Characteristics
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)6.766.1 - 7.5Minimal binding to most metal ions, making it suitable for studies involving metalloproteins.[1] Insoluble in water, but soluble in aqueous NaOH.[2]
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.486.8 - 8.2Widely used in cell culture and protein stability studies due to its high water solubility and minimal interference with biochemical reactions.[2][3]
HEPPS (EPPS) 4-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)8.007.3 - 8.7Similar properties to HEPES with a higher pKa, making it suitable for studies at slightly more alkaline pH.[4][5]

Performance Data: Thermal Stability of Proteins in Piperazine Buffers

The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is a high-throughput method used to determine the thermal stability of a protein by measuring its melting temperature (Tm).[6][7] A higher Tm indicates greater thermal stability.

The following table summarizes experimental data from a study on the herpesviral protein UL37, comparing its thermal stability in various buffer conditions, including PIPES and HEPES.[8]

Protein ConstructBuffer SystempHAdditivesMelting Temperature (Tm) in °C
UL37NPIPES 7.050 mM NaCl, 0.5 mM TCEPOptimal Stability
UL37CHEPES 7.5150 mM NaCl, 10% glycerolOptimal Stability
Full-length UL37PIPES 7.050 mM NaCl, 0.5 mM TCEPTm low (UL37C-like)
Full-length UL37HEPES 7.5150 mM NaCl, 10% glycerolTm high (UL37N-like)

Data extracted from "Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay".[8]

This data clearly demonstrates that the optimal piperazine buffer can be protein-dependent. For the UL37N construct, PIPES at pH 7.0 provided the highest thermal stability, while for the UL37C construct, HEPES at pH 7.5 was optimal.[8] This underscores the importance of empirical screening to determine the best buffer for a specific protein.

Experimental Protocols

A detailed methodology is crucial for reproducing and building upon these findings. The following is a generalized protocol for a thermal shift assay to screen for optimal buffer conditions.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Protocol

This protocol is designed for a high-throughput screen of various buffer conditions to identify those that enhance protein stability.[7]

Materials:

  • Purified protein of interest

  • A selection of piperazine-based buffers (e.g., PIPES, HEPES, HEPPS) at various pH values

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal melting curve analysis module

Procedure:

  • Prepare Buffer Stocks: Prepare a range of piperazine buffer solutions at desired pH values and concentrations (e.g., 50 mM).

  • Prepare Protein-Dye Master Mix: Dilute the purified protein to a final concentration of 2-10 µM in a suitable low-concentration buffer (e.g., 10 mM HEPES, pH 7.5). Add SYPRO Orange dye to a final concentration of 5x.

  • Assay Plate Setup: In each well of a 96-well qPCR plate, add the protein-dye master mix and the specific piperazine buffer being tested to achieve the desired final concentrations. Include appropriate controls (e.g., protein in initial buffer without additives).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: The instrument's software will generate a melting curve for each well. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve or the peak of the first derivative plot.[9] Compare the Tm values across the different buffer conditions to identify the buffer that provides the highest thermal stability.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Piperazine Buffer Stocks A1 Dispense Reagents into 96-well Plate P1->A1 P2 Prepare Protein-Dye Master Mix P2->A1 A2 Seal and Centrifuge Plate A1->A2 D1 Perform Thermal Melt in qPCR Instrument A2->D1 D2 Generate Melting Curves D1->D2 D3 Determine Melting Temperature (Tm) D2->D3 D4 Compare Tm Values D3->D4

Thermal Shift Assay Workflow.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Protein Purified Protein TSA Thermal Shift Assay Protein->TSA Buffers Piperazine Buffers (PIPES, HEPES, etc.) Buffers->TSA Tm Melting Temperature (Tm) TSA->Tm Stability Relative Protein Stability Tm->Stability

Logical Flow of Stability Assessment.

References

assessing the biocompatibility of piperazine-based buffers for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Biocompatibility and Performance

The success of cell culture experiments hinges on maintaining a stable and physiologically relevant environment. A critical component of this is the buffering system used to control pH. While the traditional bicarbonate-based buffer remains a staple, piperazine-based zwitterionic buffers, often referred to as "Good's buffers," offer distinct advantages, particularly for experiments conducted outside of a CO₂ incubator. This guide provides a comprehensive comparison of commonly used piperazine-based buffers—HEPES, PIPES, and MES—alongside the bicarbonate system, supported by experimental considerations and potential impacts on cellular physiology.

Performance Comparison of Common Cell Culture Buffers

The selection of an appropriate buffer depends on the specific requirements of the cell line and the experimental design. The following tables summarize the key properties and qualitative performance of HEPES, PIPES, MES, and the bicarbonate buffer system.

Table 1: Physicochemical Properties of Common Cell Culture Buffers

PropertyHEPESPIPESMESBicarbonate
pKa at 37°C ~7.3[1]~6.8[2]~6.1~6.1
Optimal Buffering pH Range 6.8 - 8.2[1]6.1 - 7.5[3][4]5.5 - 6.77.2 - 7.6 (in 5-10% CO₂)
CO₂ Dependence IndependentIndependentIndependentDependent
Solubility in Water HighPoor (free acid)[4]HighHigh
Metal Ion Chelation NegligibleNegligible[5][6]NegligibleCan chelate Ca²⁺ and Mg²⁺
Phototoxicity Can produce H₂O₂ upon light exposure[3][7]Low[3]LowNone
Potential for Radical Formation Can form radicals[3]Can form radicals[3][4]Less proneNone

Table 2: Biocompatibility and Performance in Cell Culture

AspectHEPESPIPESMESBicarbonate
General Mammalian Cell Culture Widely used, generally well-tolerated at 10-25 mM.[1][3]Suitable, often used at 10-20 mM.[4]Used for specific applications requiring lower pH.Standard, provides nutritional benefits.[8]
Cytotoxicity Low at typical concentrations; can occur at high concentrations (>40-50 mM).[3]Generally low, but data is less extensive than for HEPES.Generally low at appropriate concentrations.Non-toxic, a natural component of physiological fluids.
Use Outside CO₂ Incubator Excellent, maintains stable pH.[9]Excellent, maintains stable pH.Excellent, maintains stable pH.Poor, pH will rise rapidly.[9]
Potential Cellular Interference Can affect lysosomal function, ATP production, and P-glycoprotein transport.[7][10] May activate a lysosomal-autophagic gene network.[11]Potential to interfere with redox-sensitive processes due to radical formation.[3]Less data available, but generally considered biochemically inert.Can influence intracellular pH and ion transport.[11]

Experimental Protocols for Assessing Biocompatibility

To quantitatively assess the biocompatibility of a chosen buffer with a specific cell line, standardized cytotoxicity assays are essential. The following are detailed methodologies for two common assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Media supplemented with various concentrations of the test buffer (e.g., HEPES, PIPES, MES)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh media containing a range of concentrations of the buffer to be tested. Include a control group with the standard culture medium.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value (the concentration of buffer that inhibits cell viability by 50%).

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Media supplemented with various concentrations of the test buffer

  • 96-well cell culture plates

  • Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[12]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)[12]

  • Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[12]

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh media containing various concentrations of the test buffer and incubate for the desired exposure time.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 1-2 hours at 37°C to allow for dye uptake by viable cells.[12]

  • Discard the Neutral Red solution, and rinse the cells with 150 µL of DPBS.[12]

  • Add 150 µL of destain solution to each well to extract the dye from the cells.[12]

  • Shake the plate for at least 10 minutes to ensure complete solubilization of the dye.[12]

  • Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[12]

  • Calculate the percentage of cytotoxicity by comparing the OD of treated cells to control cells.[12]

Potential for Interference with Cellular Signaling

While zwitterionic buffers are designed to be biochemically inert, they are not without potential off-target effects that can influence experimental outcomes. Researchers should be aware of these potential interferences, especially when studying sensitive signaling pathways.

Workflow for Assessing Buffer Biocompatibility

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells with Buffers prep_cells->treat_cells prep_buffers Prepare Buffer Solutions (Different Concentrations) prep_buffers->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, Neutral Red) incubate->viability_assay read_results Measure Absorbance/ Fluorescence viability_assay->read_results calc_viability Calculate % Viability/ Cytotoxicity read_results->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare Buffer Performance det_ic50->compare

Caption: A general experimental workflow for the comparative assessment of buffer biocompatibility.

Potential Interference with Receptor Tyrosine Kinase (RTK) Signaling

Piperazine-based buffers, particularly HEPES, have been reported to influence cellular processes that can indirectly affect signaling pathways. For instance, HEPES can alter lysosomal function, which is crucial for the degradation and downregulation of activated receptors. Furthermore, the potential of piperazine-containing buffers to generate reactive oxygen species (ROS) under certain conditions could interfere with redox-sensitive signaling pathways.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_interference Potential Buffer Interference Points Ligand Ligand RTK RTK (e.g., EGFR) Ligand->RTK 1. Ligand Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor 3. Recruitment Ras Ras-Raf-MEK-ERK (MAPK Pathway) Adaptor->Ras PI3K PI3K-Akt-mTOR Pathway Adaptor->PI3K Downstream Downstream Effects (Proliferation, Survival) Ras->Downstream PI3K->Downstream ROS ROS Production (Piperazine Buffers) ROS->Ras Redox Modulation Lysosome Altered Lysosomal Function (HEPES) Lysosome->RTK Impaired Receptor Downregulation

Caption: Potential points of interference of piperazine-based buffers with a generic RTK signaling pathway.

Conclusion

The choice of a buffering system is a critical decision in cell culture that can significantly impact experimental outcomes. While the bicarbonate system is physiological and provides nutritional benefits, piperazine-based buffers like HEPES, PIPES, and MES offer superior pH control for experiments conducted outside of a CO₂-controlled environment. However, researchers must be cognizant of their potential for cytotoxicity at high concentrations and their capacity to interfere with specific cellular processes. This guide provides a framework for making an informed decision based on the specific needs of the experimental system. It is strongly recommended to empirically test the chosen buffer for its biocompatibility with the specific cell line and assays being used to ensure the reliability and reproducibility of the research findings.

References

A Comparative Performance Analysis of 2-(Piperazin-1-yl)acetic Acid Hydrate and Other Good's Buffers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological and chemical research, the meticulous control of pH is paramount for the validity and reproducibility of experimental outcomes. Good's buffers, a suite of zwitterionic buffering agents developed by Norman Good and his colleagues, have become indispensable tools in life sciences research due to their favorable physicochemical properties. This guide provides a comparative analysis of the lesser-known 2-(Piperazin-1-yl)acetic acid hydrate against a selection of commonly used Good's buffers, offering insights into its potential performance based on its structural characteristics and the known properties of established buffers.

Introduction to this compound

This compound is a piperazine derivative that is not traditionally classified as a Good's buffer. However, its zwitterionic nature at physiological pH, conferred by the presence of a secondary amine in the piperazine ring and a carboxyl group, suggests its potential utility as a biological buffer. The piperazine ring is a common moiety in several well-established Good's buffers, such as HEPES and PIPES, known for their efficacy in the physiological pH range.

Physicochemical Properties and Performance Comparison

The performance of a biological buffer is dictated by several key parameters, including its pKa value, the temperature dependence of the pKa, its propensity for metal ion chelation, and any potential interference with experimental assays. Due to the limited availability of direct experimental data for this compound, its properties are estimated based on the known values for piperazine and the influence of the acetic acid substituent.

Table 1: Comparison of Physicochemical Properties of Selected Buffers

BufferpKa at 25°CUseful pH RangeΔpKa/°CMetal Ion Binding
This compound pKa1 ~2 (carboxyl)pKa2 ~5.4 (piperazine N)pKa3 ~9.8 (piperazine N) (estimated)5.0 - 6.09.3 - 10.3 (estimated)Not DeterminedExpected to be low to moderate
MES 6.105.5 - 6.7-0.011Negligible for most divalent cations[1]
PIPES 6.766.1 - 7.5-0.0085Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺[2][3]
MOPS 7.206.5 - 7.9-0.013Low, but can bind iron[4][5]
HEPES 7.486.8 - 8.2-0.014Negligible[6][7]
Tricine 8.057.4 - 8.8-0.021Binds Mg²⁺, Ca²⁺, Mn²⁺, and Cu²⁺[8][9]
Bicine 8.267.6 - 9.0-0.018Forms complexes with various metal ions[10][11]

Note: The pKa values for this compound are estimated based on the known pKa values of piperazine (approximately 5.35 and 9.73) and the inductive effects of the acetic acid substituent. The carboxyl group's pKa is expected to be around 2. These estimations require experimental verification.

Potential Advantages and Disadvantages of this compound

Potential Advantages:

  • Two Buffering Ranges: The presence of two protonatable nitrogen atoms in the piperazine ring, in addition to the carboxyl group, could potentially offer two distinct buffering ranges, one in the slightly acidic to neutral range and another in the alkaline range.

  • High Water Solubility: Like many other Good's buffers, its zwitterionic nature should confer high solubility in aqueous solutions.

Potential Disadvantages:

  • Lack of Performance Data: The absence of comprehensive studies on its performance as a biological buffer means that its interactions with biological systems, potential for interference in assays, and membrane permeability are unknown.

  • Potential for Metal Chelation: The presence of a carboxyl group and two amine groups could lead to chelation of divalent metal ions, which can be a significant drawback in studies of metalloenzymes.[12]

  • Piperazine-Related Radical Formation: Buffers containing a piperazine ring, such as HEPES and PIPES, have been shown to form radicals under certain conditions, which can interfere with redox-sensitive experiments.[13]

Experimental Protocols

To rigorously evaluate the performance of a novel buffer like this compound, a series of standardized experiments should be conducted.

Determination of pKa and its Temperature Dependence

Objective: To experimentally determine the pKa values of the buffer and its temperature coefficient (ΔpKa/°C).

Methodology:

  • Prepare a solution of the buffer at a known concentration (e.g., 100 mM) in deionized water.

  • Calibrate a pH meter using standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired temperatures (e.g., 20°C, 25°C, 37°C).

  • Titrate the buffer solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Plot the pH as a function of the moles of added acid or base. The pKa is the pH at the midpoint of the steepest part of the titration curve.

  • Repeat the titration at different temperatures to calculate the ΔpKa/°C.

Assessment of Buffering Capacity

Objective: To determine the effective buffering range and the buffering capacity of the buffer.

Methodology:

  • Prepare a series of buffer solutions at different pH values within its potential buffering range.

  • To a fixed volume of each buffer solution, add a small, known amount of a strong acid or base.

  • Measure the change in pH.

  • The buffering capacity (β) can be calculated as the moles of added acid or base per unit change in pH. The effective buffering range is typically defined as pKa ± 1.

Evaluation of Metal Ion Binding

Objective: To assess the extent to which the buffer chelates common divalent metal ions.

Methodology:

  • Prepare solutions of the buffer with and without the presence of various metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Cu²⁺).

  • Use a technique such as potentiometric titration or ion-selective electrodes to measure the concentration of free metal ions.

  • A significant decrease in the concentration of free metal ions in the presence of the buffer indicates chelation.

Interference with Common Biochemical Assays

Objective: To determine if the buffer interferes with common protein and enzyme assays.

Methodology:

  • Protein Assays: Perform standard protein quantification assays (e.g., Bradford, BCA) on a known concentration of a standard protein (e.g., BSA) in the presence and absence of the buffer. Compare the results to assess for interference.

  • Enzyme Assays: Conduct a well-characterized enzyme kinetic assay in the presence and absence of the buffer. Any significant alteration in the enzyme's kinetic parameters (Km, Vmax) would indicate interference.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Buffer_Evaluation cluster_prep Buffer Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison A Synthesize/Obtain Buffer B Prepare Stock Solution A->B C Determine pKa & ΔpKa/°C B->C D Assess Buffering Capacity B->D E Evaluate Metal Ion Binding B->E F Test for Assay Interference B->F G Compare with Good's Buffers C->G D->G E->G F->G H Determine Suitability for Applications G->H

Caption: Workflow for the evaluation of a novel biological buffer.

MAPK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene_Expression TF->Gene_Expression

Caption: The MAPK signaling pathway, where buffer choice is crucial.

Conclusion

While this compound is not a conventional Good's buffer, its chemical structure suggests it may have potential as a biological buffer, possibly with two distinct useful pH ranges. However, a comprehensive evaluation of its performance characteristics, including its pKa values, temperature dependence, metal-binding properties, and potential for assay interference, is necessary before it can be recommended for use in a research setting. For researchers requiring a buffer with well-defined and extensively documented properties, established Good's buffers such as MES, PIPES, MOPS, and HEPES remain the preferred choice for experiments within the physiological pH range.

References

FT-IR Spectrum Analysis of N-(carboxymethyl)-piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(carboxymethyl)-piperazine against its precursors, piperazine and chloroacetic acid. This analysis is crucial for researchers in drug development and chemical synthesis to verify the successful synthesis of N-(carboxymethyl)-piperazine and to assess its purity. The guide includes a detailed experimental protocol for FT-IR analysis and presents the spectral data in a clear, comparative format.

Comparative FT-IR Spectral Data

The synthesis of N-(carboxymethyl)-piperazine from piperazine and chloroacetic acid results in a unique FT-IR spectrum with characteristic peaks indicating the formation of the new carboxymethyl group and the substitution on the piperazine ring. The table below summarizes the key vibrational frequencies.

Functional GroupVibrational ModePiperazine (cm⁻¹)Chloroacetic Acid (cm⁻¹)N-(carboxymethyl)-piperazine (Expected, cm⁻¹)
N-H (Amine)Stretching3406, 3207-~3300 (secondary amine)
C-H (Aliphatic)Stretching3087, 2987, 2914, 2853~2900-3100~2800-3000
C=O (Carboxylic Acid)Stretching-~1700-1725~1700-1725
O-H (Carboxylic Acid)Stretching-~2500-3300 (broad)~2500-3300 (broad)
C-N (Amine)Stretching1186, 1120, 1049-~1100-1250
N-H (Amine)Bending1556, 1510, 1490-~1500-1600
C-ClStretching-~650-850Absent

Analysis of Spectral Changes:

The FT-IR spectrum of N-(carboxymethyl)-piperazine is expected to show significant differences compared to its precursors. The appearance of a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group is a key indicator of successful synthesis. Furthermore, the broad O-H stretching band of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹, will be present. The characteristic N-H stretching peaks of the secondary amine in piperazine will likely shift or change in intensity upon substitution. The disappearance of the C-Cl stretching vibration from chloroacetic acid is another confirmation of the reaction completion.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

This section details the methodology for acquiring FT-IR spectra of solid samples, such as N-(carboxymethyl)-piperazine and its precursors, using the KBr pellet technique.

1. Sample Preparation (KBr Pellet Method)

  • Grinding: Dry approximately 1-2 mg of the solid sample using a mortar and pestle. The sample should be thoroughly dried to avoid moisture interference in the spectrum.

  • Mixing: Add about 100-200 mg of dry potassium bromide (KBr) powder to the ground sample. KBr is transparent in the mid-IR region and serves as a matrix.

  • Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

2. Instrument Setup and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V) is used for analysis.

  • Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Background Scan: A background spectrum of a pure KBr pellet is recorded to subtract the spectral contributions of the matrix and the atmospheric components (e.g., CO₂, H₂O).

  • Sample Scan: The KBr pellet containing the sample is placed in the sample holder, and the FT-IR spectrum is recorded.

  • Data Processing: The acquired spectrum is typically processed using software to perform baseline correction and peak picking.

Workflow and Logic Diagrams

To visualize the experimental and analytical workflow, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FT-IR Analysis start Start grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix pelletize Form KBr Pellet mix->pelletize background Acquire Background Spectrum (KBr) pelletize->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, Peak Picking) sample_scan->process end end process->end End logical_relationship piperazine Piperazine (Precursor 1) synthesis Synthesis Reaction piperazine->synthesis ftir FT-IR Spectroscopy piperazine->ftir chloroacetic_acid Chloroacetic Acid (Precursor 2) chloroacetic_acid->synthesis chloroacetic_acid->ftir product N-(carboxymethyl)-piperazine (Product) synthesis->product product->ftir spectrum_pre1 FT-IR Spectrum of Piperazine ftir->spectrum_pre1 spectrum_pre2 FT-IR Spectrum of Chloroacetic Acid ftir->spectrum_pre2 spectrum_prod FT-IR Spectrum of Product ftir->spectrum_prod analysis Comparative Spectral Analysis spectrum_pre1->analysis spectrum_pre2->analysis spectrum_prod->analysis

A Comparative Analysis of the Antimicrobial Activity of 2-(Piperazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Within this landscape, piperazine-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various 2-(Piperazin-1-yl)acetic acid derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel 2-(piperazin-1-yl)acetic acid derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds. The following tables summarize the in vitro activity of these derivatives.

Antibacterial Activity

A series of 2-(piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, several of these compounds exhibited greater potency than the standard drug ampicillin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Compound IDTest OrganismMIC (mg/mL)Reference DrugMIC (mg/mL)
3d Pseudomonas aeruginosa (resistant)-Ampicillin>1
3g Escherichia coli (resistant)-Ampicillin>1
3k Listeria monocytogenes---
3d, 3g, 3k MRSA< AmpicillinAmpicillin-

Note: Specific MIC values for compounds 3d, 3g, and 3k were not explicitly provided in the abstract, but their activity was noted as being superior to the reference drug.

Another study focused on 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamide derivatives and reported their MIC values against several pathogenic bacteria.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Compound with 3,5-difluoro substituent --32-
Compound 68 ---22
Ciprofloxacin (Standard) ----
Antifungal Activity

The antifungal potential of these derivatives has also been investigated. The 2-(piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide derivative, 3k , was identified as having the most potent antifungal activity, particularly against Trichoderma viride.[1][2] In a separate study, 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamides also showed promising results against fungal strains.

Compound IDAspergillus fumigatusTrichoderma virideCandida albicans
3k Most resistantMost sensitive-
Compounds from Shinde et al. --Good activity

Experimental Protocols

The evaluation of the antimicrobial activity of 2-(Piperazin-1-yl)acetic acid derivatives typically involves the following key experiments:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. This assay establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: The synthesized 2-(piperazin-1-yl)acetic acid derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether a compound is microbistatic or microbicidal, the MBC or MFC is determined.

  • Subculturing: Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any remaining viable microorganisms.

  • Data Interpretation: The MBC/MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Proposed Mechanism of Action

Molecular docking studies have provided insights into the potential mechanisms by which these 2-(piperazin-1-yl)acetic acid derivatives exert their antimicrobial effects. It is proposed that these compounds may act by inhibiting key microbial enzymes essential for survival.

For the 2-(piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide series, docking studies suggest that these molecules may target:[1][2]

  • E. coli MurB: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Candida albicans CYP51 (Lanosterol 14α-demethylase): An essential enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.

  • Candida albicans Dihydrofolate Reductase (DHFR): An enzyme involved in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids.

Similarly, docking studies on 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamides suggest that their antimicrobial activity may also be attributed to the inhibition of crucial microbial enzymes.

Visualizing the Proposed Mechanisms and Workflows

To better understand the experimental process and the proposed molecular interactions, the following diagrams have been generated.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dissolve Compound in DMSO Dilution Serial Dilutions in 96-well Plate Compound->Dilution Addition Add Inoculum to Wells Dilution->Addition Inoculum Prepare Standardized Microbial Inoculum Inoculum->Addition Incubation Incubate at 37°C for 24h Addition->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G Proposed Antibacterial Mechanism of Action Compound 2-(Piperazin-1-yl)acetic acid Derivative Enzyme E. coli MurB Enzyme Compound->Enzyme Inhibits Pathway Peptidoglycan Biosynthesis Enzyme->Pathway Catalyzes CellWall Bacterial Cell Wall Synthesis Pathway->CellWall Leads to Result Inhibition of Bacterial Growth CellWall->Result Disruption leads to

Caption: Proposed inhibition of bacterial cell wall synthesis.

G Proposed Antifungal Mechanism of Action Compound 2-(Piperazin-1-yl)acetic acid Derivative CYP51 C. albicans CYP51 Compound->CYP51 Inhibits DHFR C. albicans DHFR Compound->DHFR Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol FolicAcid Folic Acid Synthesis DHFR->FolicAcid Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Nucleotide Nucleotide Synthesis FolicAcid->Nucleotide Result Inhibition of Fungal Growth Membrane->Result Disruption leads to Nucleotide->Result Inhibition leads to

Caption: Proposed dual-target inhibition in fungi.

References

Comparative Analysis of Thermal Behavior: A Guide to Differential Scanning Calorimetry of Hydrated Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal behavior of hydrated active pharmaceutical ingredients (APIs), with a focus on compounds structurally related to 2-(Piperazin-1-yl)acetic acid hydrate. In the absence of specific experimental data for this compound in the public domain, this guide utilizes data from analogous compounds—hydrated piperazine derivatives and zwitterionic amino acids—to provide a representative understanding of the thermal characteristics that can be expected. Differential Scanning Calorimetry (DSC) is a cornerstone technique in pharmaceutical development for characterizing the thermal properties of materials. It provides critical information on melting point, purity, polymorphism, and, crucially for hydrated compounds, the processes of dehydration.

Understanding Thermal Events in Hydrated APIs

Hydrated APIs contain water molecules within their crystal lattice. The removal of this water upon heating is an endothermic process that is readily detected by DSC. Following dehydration, the anhydrous form of the compound will typically exhibit further thermal events, such as melting or decomposition, at higher temperatures.

Comparative Thermal Analysis Data

To illustrate the typical thermal profile of a hydrated piperazine-containing zwitterion, this section presents a summary of expected DSC/TGA events based on the analysis of structurally similar compounds. 2-(Piperazin-1-yl)acetic acid is a zwitterionic amino acid, and its hydrate is expected to exhibit distinct thermal events corresponding to dehydration and subsequent decomposition or melting of the anhydrous form.

Compound ClassTypical Dehydration Temperature (°C)Typical Melting/Decomposition Temperature (°C)Enthalpy of Dehydration (J/g)Notes
Hypothetical: this compound 80 - 120> 200 (Decomposition)150 - 300Expected to show a distinct endotherm for water loss, followed by decomposition of the zwitterionic structure at a higher temperature.
Piperazine Derivative Monohydrate (Example) 90 - 110[1]220 - 230 (Melting)Not ReportedAn HCl salt of a piperazine derivative showed a clear dehydration endotherm before melting.[1]
Piperazine Derivative Trihydrate (Example) 60 - 100 (multi-step)[1]> 250 (Decomposition)Not ReportedA mesylate salt of a piperazine derivative exhibited a multi-step dehydration process.[1]
Hydrated Amino Acids (General) 50 - 150180 - 300 (Decomposition)VariesDehydration temperatures can vary widely depending on the strength of water binding in the crystal lattice.

Experimental Protocols

A well-defined experimental protocol is critical for obtaining high-quality, reproducible DSC data.

Differential Scanning Calorimetry (DSC) Protocol for a Hydrated Organic Compound
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the hydrated compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure that the water of hydration is not lost before the analysis and to contain any pressure generated during heating.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Use an empty, hermetically sealed aluminum pan as the reference.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[2] Slower heating rates can provide better resolution of thermal events, while faster rates can enhance the detection of weak transitions.[3][4]

  • Data Analysis:

    • Identify endothermic and exothermic peaks in the resulting thermogram.

    • Determine the onset temperature, peak temperature, and enthalpy of each thermal event. The enthalpy of dehydration is calculated by integrating the area under the corresponding endothermic peak.

Comparison of Analytical Techniques for Hydrate Characterization

While DSC is a powerful tool, a comprehensive characterization of hydrated compounds often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[5]Dehydration temperature, melting point, enthalpy of transitions, polymorphism.High sensitivity, small sample size, quantitative enthalpy data.Does not directly measure mass loss, potential for overlapping thermal events.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantifies the amount of water loss during dehydration, thermal stability.Direct measurement of mass change, stoichiometry of hydrates can be determined.Does not provide information on the energy of transitions (e.g., melting).
X-ray Powder Diffraction (XRPD) Measures the diffraction pattern of X-rays scattered by the crystalline structure of a material.Crystal structure, identification of different hydrate forms and polymorphs, monitoring phase changes.Unambiguous identification of crystalline phases, can distinguish between anhydrous and hydrated forms.[3][4]Requires crystalline material, less sensitive to amorphous content.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.Hygroscopicity, kinetics of water uptake and loss, stability of hydrates at different humidity levels.[2][6][7]Provides information on the interaction of the material with water vapor under controlled conditions.Does not provide information on thermal transitions at elevated temperatures.

Logical Workflow for Hydrate Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a hydrated API.

G Workflow for Hydrated API Characterization cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Data Integration & Reporting Sample Preparation Sample Preparation DSC_TGA Simultaneous DSC-TGA Sample Preparation->DSC_TGA Initial thermal analysis XRPD X-ray Powder Diffraction DSC_TGA->XRPD Identify crystal form DVS Dynamic Vapor Sorption DSC_TGA->DVS Assess hygroscopicity Data_Analysis Comprehensive Data Analysis XRPD->Data_Analysis DVS->Data_Analysis Report Characterization Report Data_Analysis->Report

Caption: A logical workflow for the characterization of a hydrated API.

Signaling Pathway for Thermal Decomposition of a Hydrated Zwitterionic Compound

The thermal decomposition of a hydrated zwitterionic compound like this compound can be conceptualized as a multi-step process.

G Thermal Decomposition Pathway A Hydrated Zwitterion (Solid State) B Anhydrous Zwitterion (Solid State) A->B Dehydration (Endothermic) + H2O (gas) C Decomposition Products (Gaseous + Solid Residue) B->C Decomposition (Endo/Exothermic)

Caption: A simplified pathway of thermal decomposition for a hydrated zwitterionic compound.

References

Safety Operating Guide

Safe Disposal of 2-(Piperazin-1-yl)acetic Acid Hydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proper disposal of 2-(Piperazin-1-yl)acetic acid hydrate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, including recommendations for personal protective equipment (PPE) and spill management.

Pre-Disposal Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes, but is not limited to:

    • Chemical-resistant gloves

    • Protective clothing

    • Eye and face protection[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1].

  • Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke when handling this product[1].

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility.

  • Waste Collection:

    • Carefully collect the waste material, ensuring to minimize dust generation.

    • Place the chemical waste in a suitable, properly labeled, and securely closed container intended for chemical waste disposal[1].

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound should be managed by a licensed chemical destruction plant[1].

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal[1].

  • Prohibited Disposal Methods:

    • Do not discharge this chemical into sewer systems[1].

    • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal[1].

Container Disposal

Proper disposal of the chemical's container is as important as the disposal of the chemical itself.

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Recycling or Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning[1].

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[1].

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route[1].

Spill Management

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Ensure Safety: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided[1].

  • Cleanup:

    • Collect the spilled material using appropriate tools and place it into a suitable, closed container for disposal[1].

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Disposal Path cluster_container Container Management A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Suitable, Labeled Container B->C D Is this a spill? C->D H Triple-Rinse Container C->H Once Empty E Contain Spill & Prevent Entry to Drains D->E Yes F Contact Licensed Chemical Waste Disposal Service D->F No E->C G Arrange for Chemical Destruction or Controlled Incineration F->G I Dispose of Rinsate as Chemical Waste H->I J Recycle, Recondition, or Puncture and Landfill Container I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.